Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established organometallic and heterocyclic chemistry principles. The proposed route is designed to be adaptable and serves as a foundational blueprint for researchers in the field.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in four key stages, commencing with the formation of a core heterocyclic structure, followed by sequential functionalization to achieve the target molecule. The proposed pathway is as follows:
-
Synthesis of 4-Methoxybenzo[b]thiophene: The journey begins with the preparation of the foundational benzo[b]thiophene scaffold, specifically the 4-methoxy derivative.
-
Directed ortho-Metalation and Carboxylation: Leveraging the directing effect of the methoxy group, a carboxyl functional group is introduced at the C-5 position.
-
Fischer Esterification: The newly introduced carboxylic acid is then converted to its corresponding methyl ester.
-
Demethylation: The final step involves the cleavage of the methoxy group to unveil the target hydroxyl functionality.
This strategic approach allows for the controlled introduction of substituents onto the benzo[b]thiophene core, offering a viable route to the desired product.
Experimental Protocols
Stage 1: Synthesis of 4-Methoxybenzo[b]thiophene
A common method for the synthesis of substituted benzo[b]thiophenes is the acid-catalyzed intramolecular cyclization of α-(arylthio)ketones. In the case of 4-methoxybenzo[b]thiophene, the precursor α-(3-methoxyphenylthio)-4-methoxyacetophenone can be cyclized using a strong acid like polyphosphoric acid. It is important to note that this reaction can yield a mixture of regioisomers, namely 4-methoxy- and 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, which necessitates separation, typically by chromatography.[1]
A more regioselective synthesis of the core structure is highly desirable for an efficient overall process. Researchers may explore alternative cyclization strategies or novel starting materials to improve the regioselectivity of this initial step.
Stage 2: Synthesis of 4-Methoxybenzo[b]thiophene-5-carboxylic Acid via Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[2][3][4] The methoxy group at the C-4 position of the benzo[b]thiophene ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-5 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, carbon dioxide, to introduce a carboxylic acid group at the 5-position.
Experimental Protocol:
-
A solution of 4-methoxybenzo[b]thiophene in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.
-
Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-methoxybenzo[b]thiophene-5-carboxylic acid, which can be purified by recrystallization or column chromatography.
Stage 3: Synthesis of Methyl 4-methoxybenzo[b]thiophene-5-carboxylate via Fischer Esterification
The conversion of the carboxylic acid to its methyl ester can be readily achieved through Fischer esterification, a classic acid-catalyzed reaction with an alcohol.
Experimental Protocol:
-
4-Methoxybenzo[b]thiophene-5-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried, filtered, and concentrated to afford the crude methyl 4-methoxybenzo[b]thiophene-5-carboxylate, which can be purified by column chromatography.
Stage 4: Synthesis of this compound via Demethylation
The final step in the synthetic sequence is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for this transformation.[5][6][7]
Experimental Protocol:
-
Methyl 4-methoxybenzo[b]thiophene-5-carboxylate is dissolved in a dry, inert solvent such as dichloromethane (DCM) and cooled to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.
-
A solution of boron tribromide in DCM is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or methanol.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with water and brine.
-
The organic phase is dried, filtered, and concentrated to give the crude product. Purification by column chromatography or recrystallization yields the final target molecule, this compound.
Data Presentation
As this guide outlines a proposed synthetic route, experimental data such as reaction yields, melting points, and spectroscopic characterization would be generated upon the physical execution of these protocols. For comparative purposes, a table summarizing the expected transformations is provided below.
| Step | Starting Material | Product | Key Reagents | Expected Transformation |
| 1 | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | 4-Methoxybenzo[b]thiophene | Polyphosphoric acid | Intramolecular cyclization |
| 2 | 4-Methoxybenzo[b]thiophene | 4-Methoxybenzo[b]thiophene-5-carboxylic acid | n-BuLi, CO₂ | Directed ortho-metalation and carboxylation |
| 3 | 4-Methoxybenzo[b]thiophene-5-carboxylic acid | Methyl 4-methoxybenzo[b]thiophene-5-carboxylate | CH₃OH, H₂SO₄ | Fischer esterification |
| 4 | Methyl 4-methoxybenzo[b]thiophene-5-carboxylate | This compound | BBr₃ | Demethylation |
Mandatory Visualizations
To further elucidate the proposed synthetic strategy, the following diagrams illustrate the key transformations and logical workflow.
Caption: Proposed synthetic pathway for this compound.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic organic compound belonging to the benzo[b]thiophene class. Benzo[b]thiophenes are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an exploration of the biological significance of the broader benzo[b]thiophene class. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides methodologies for its synthesis and characterization based on established chemical principles and data for structurally related compounds.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while the melting point is experimentally determined, other values are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Melting Point | 98-99 °C | [1][2] |
| Boiling Point (Predicted) | 332.3 ± 22.0 °C | [1] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.44 ± 0.50 | [1] |
Solubility
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic approach can be proposed based on common methods for the synthesis of benzo[b]thiophene derivatives. One plausible route involves the Fiesselmann thiophene synthesis or variations thereof, starting from appropriate precursors.
Proposed Synthetic Workflow:
Caption: Proposed general workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
A potential synthesis could involve the reaction of a suitably substituted thiophene with a benzene derivative, followed by cyclization to form the benzo[b]thiophene core. Subsequent functional group manipulations, such as hydroxylation and esterification, would lead to the final product. For instance, a multi-step synthesis might start from a commercially available substituted thiophene and involve steps like Vilsmeier-Haack formylation, followed by a Perkin condensation and subsequent cyclization.
Due to the lack of a specific protocol, researchers are advised to consult literature for the synthesis of analogous compounds, such as other substituted benzo[b]thiophene carboxylic acids and their esters, to adapt a suitable procedure.[3][4][5][6]
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of the purified compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Solubility Determination (Isothermal Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The mixture is then filtered or centrifuged to separate the undissolved solid.
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The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Biological Activity and Potential Signaling Pathways
While no specific biological studies on this compound have been found, the benzo[b]thiophene scaffold is a well-established pharmacophore. Derivatives of benzo[b]thiophene have been reported to exhibit a wide array of biological activities.
General Biological Activities of Benzo[b]thiophene Derivatives:
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Anticancer: Many benzo[b]thiophene derivatives have shown potent activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or receptors in cancer signaling pathways.[7]
-
Antimicrobial: This class of compounds has demonstrated activity against a range of bacteria and fungi.
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Anti-inflammatory: Some derivatives act as inhibitors of inflammatory enzymes like cyclooxygenase (COX).
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Antitubercular: Certain benzo[b]thiophenes have shown promising activity against Mycobacterium tuberculosis.
Potential Signaling Pathway Involvement (Hypothetical):
Given the prevalence of benzo[b]thiophenes as kinase inhibitors in drug discovery, it is plausible that this compound could interact with various signaling pathways implicated in cell growth, proliferation, and inflammation. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a compound of interest within the medicinally significant class of benzo[b]thiophenes. While comprehensive experimental data for this specific molecule is sparse, this guide provides the currently available physicochemical properties and outlines standard methodologies for its synthesis and characterization. The biological potential of this compound remains to be elucidated through future research, which could explore its activity in various disease models, drawing inspiration from the diverse bioactivities of its structural analogs. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. This compound CAS#: 246177-37-7 [m.chemicalbook.com]
- 2. This compound | 246177-37-7 [chemicalbook.com]
- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elucidating the Structural Landscape of Benzo[b]thiophene Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its derivatives have shown potential in various therapeutic areas, including oncology and inflammatory diseases.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the structural aspects of benzo[b]thiophene carboxylates, with a focus on providing a framework for understanding compounds like Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, for which specific experimental crystal structure data is not publicly available.
While a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the broader scientific literature, we can infer its likely structural characteristics by examining closely related, crystallized analogues. This guide will leverage data from published crystal structures of benzo[b]thiophene derivatives to provide a comprehensive understanding of their molecular geometry, intermolecular interactions, and the experimental methodologies used for their characterization.
I. The Benzo[b]thiophene Core: Structural Insights from Analogues
The benzo[b]thiophene ring system is an aromatic, bicyclic structure composed of a fused benzene and thiophene ring. This core is generally planar. The substituent pattern on this scaffold dictates the overall molecular conformation and crystal packing. X-ray diffraction studies on various benzo[b]thiophene derivatives reveal key structural features.[2][3][4][5][6]
To illustrate the crystallographic properties of this class of compounds, we present a summary of the crystal structure data for a representative benzo[b]thiophene derivative, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , as reported in a study on benzothiophene derivatives.[2]
Table 1: Crystallographic Data for a Representative Benzo[b]thiophene Derivative [2]
| Parameter | Value |
| Compound Name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Chemical Formula | C10H12N2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.957(1) Å, b = 15.866(3) Å, c = 17.955(3) Å |
| α = 90°, β = 90.130(2)°, γ = 90° | |
| Volume (V) | 2551.7(8) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (Dcalc) | 1.392 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Final R-indices [I>2σ(I)] | R1 = not reported, wR2 = not reported |
Note: This data is for a representative compound and serves as an example of the crystallographic information typically reported.
II. Experimental Protocols: A Generalized Approach
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following sections outline the generalized experimental protocols based on methodologies reported for various benzo[b]thiophene derivatives.[2][7]
A. Synthesis of Benzo[b]thiophene Derivatives:
The synthesis of functionalized benzo[b]thiophenes can be achieved through various synthetic routes. A common approach involves the reaction of substituted thiophenols with α-halocarbonyl compounds, followed by cyclization. For the specific case of this compound, a plausible synthetic route could involve the Gewald reaction or related methodologies for constructing the thiophene ring, followed by functional group manipulations.
B. Crystallization:
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A generalized protocol for the crystallization of benzo[b]thiophene derivatives is as follows:
-
Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents include ethanol, methanol, acetonitrile, and dichloromethane.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can also yield crystals.
-
Crystal Harvesting: Once crystals of adequate size and quality have formed, they are carefully harvested from the mother liquor.
C. X-ray Diffraction Data Collection and Structure Refinement:
The following is a generalized workflow for single-crystal X-ray diffraction analysis:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically using MoKα radiation.[2] The data collection strategy often involves ω and φ scans.
-
Data Reduction: The collected raw diffraction intensities are processed and corrected for various factors to yield a set of unique structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors.[2]
III. Biological Significance and Potential Signaling Pathways
Benzo[b]thiophene derivatives are known to interact with various biological targets. For instance, some derivatives act as selective estrogen receptor modulators (SERMs), while others exhibit anticancer properties by targeting pathways involved in cell proliferation and survival.[1][2] The specific biological activity of this compound is not extensively documented in the available literature. However, based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by such a molecule is presented below.
While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for understanding its likely structural features and the methodologies required for its characterization. By leveraging the wealth of crystallographic data available for related benzo[b]thiophene derivatives, researchers can make informed predictions about the molecular geometry and intermolecular interactions of this and other novel analogues. The continued exploration of the synthesis, structural biology, and medicinal chemistry of the benzo[b]thiophene scaffold holds significant promise for the development of new therapeutic agents.
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (CAS No. 246177-37-7). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and application. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in the principles of organic spectroscopy and data from closely related analogues, presents a predictive yet scientifically rigorous analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this class of compounds.
Introduction to the Structural Elucidation Challenge
This compound presents a unique spectroscopic challenge due to the interplay of its constituent functional groups: a bicyclic benzo[b]thiophene core, a phenolic hydroxyl group, and a methyl ester. The electron-donating nature of the hydroxyl group and the electron-withdrawing character of the methyl carboxylate significantly influence the electron distribution within the aromatic system, leading to characteristic shifts in nuclear magnetic resonance (NMR) spectra, distinct vibrational modes in infrared (IR) spectroscopy, and specific fragmentation patterns in mass spectrometry (MS). This guide will deconstruct these influences to provide a robust predictive framework for the spectroscopic analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the benzo[b]thiophene core, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| OH | ~10-12 | Singlet (broad) | - | The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding. |
| H-2 | ~7.8-8.2 | Doublet | ~5.5 | Protons on the thiophene ring of benzo[b]thiophenes typically appear at lower field. The coupling to H-3 is characteristic. |
| H-3 | ~7.3-7.6 | Doublet | ~5.5 | Coupled to H-2, this proton's chemical shift is influenced by the adjacent sulfur atom. |
| H-6 | ~7.0-7.3 | Doublet | ~8.5 | Ortho-coupled to H-7. The electron-donating hydroxyl group at position 4 will shield this proton, shifting it upfield compared to unsubstituted benzo[b]thiophene. |
| H-7 | ~7.7-8.0 | Doublet | ~8.5 | Ortho-coupled to H-6. The ester group at position 5 will deshield this proton, shifting it downfield. |
| OCH₃ | ~3.9 | Singlet | - | The methyl protons of the ester group typically appear in this region as a sharp singlet. |
Predicted data is based on the analysis of substituted benzo[b]thiophene derivatives and general principles of NMR spectroscopy.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Ester) | ~165-170 | The carbonyl carbon of an ester typically resonates in this downfield region. |
| C-4 (C-OH) | ~155-160 | The carbon bearing the hydroxyl group is significantly deshielded. |
| C-3a | ~138-142 | Bridgehead carbon adjacent to the sulfur atom. |
| C-7a | ~135-140 | Bridgehead carbon. |
| C-2 | ~125-130 | Olefinic carbon in the thiophene ring. |
| C-3 | ~122-127 | Olefinic carbon in the thiophene ring. |
| C-5 (C-COOCH₃) | ~118-123 | The carbon attached to the ester group. |
| C-7 | ~115-120 | Aromatic carbon ortho to the ester group. |
| C-6 | ~110-115 | Aromatic carbon shielded by the hydroxyl group. |
| OCH₃ | ~52 | The methyl carbon of the ester group. |
Predicted data is based on the analysis of substituted benzo[b]thiophene derivatives and established ¹³C NMR chemical shift correlations.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Caption: Generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H and C=C bonds.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H stretch (phenolic) | 3200-3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds on the aromatic ring. |
| C-H stretch (methyl) | 2850-2960 | Medium | Symmetric and asymmetric stretching of the methyl group. |
| C=O stretch (ester) | 1680-1710 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will lower the frequency compared to a simple alkyl ester. |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the benzo[b]thiophene ring system. |
| C-O stretch (ester) | 1250-1300 | Strong | Asymmetric C-O-C stretching. |
| C-O stretch (phenol) | 1150-1250 | Strong | C-O stretching of the phenolic hydroxyl group. |
Predicted data is based on characteristic IR absorption frequencies for similar functional groups.[2]
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Predicted Mass Spectrum
For this compound, the molecular formula is C₁₀H₈O₃S, and the molecular weight is 208.24 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Fragmentation Pathway |
| 208 | [M]⁺˙ | Molecular ion |
| 177 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 149 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 121 | [C₇H₅S]⁺ | Further fragmentation of the benzo[b]thiophene ring. |
Predicted fragmentation patterns are based on common fragmentation pathways for esters and aromatic compounds.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
For HRMS data, calculate the elemental composition of the molecular ion and key fragments to confirm the molecular formula.
-
Caption: General workflow for mass spectrometric analysis.
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and application of novel benzo[b]thiophene derivatives.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Taner, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubMed Central. (2023, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [Link]
-
European Journal of Chemistry. (2016). Synthesis, structural and spectral characterization, and in vitro nuclease activity of new thiosemicarbazone derivatives. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methylparaben. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
Metabolomics Workbench. (n.d.). Metabolite name | MS spectra. Retrieved from [Link]
Sources
In-depth Technical Guide: Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
CAS Number: 246177-37-7
This technical guide provides a comprehensive overview of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, a projected synthesis protocol, and potential biological significance based on related structures.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its predicted and known properties.
| Property | Value | Source |
| CAS Number | 246177-37-7 | [1] |
| Molecular Formula | C₁₀H₈O₃S | Calculated |
| Molecular Weight | 208.24 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A common method for the synthesis of the benzo[b]thiophene core involves the Gewald reaction or variations thereof, followed by cyclization and functional group manipulations.
Caption: Proposed general synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a composite based on procedures for similar benzo[b]thiophene syntheses and would require optimization.
Step 1: Synthesis of a Thioether Intermediate
-
To a solution of a suitably substituted thiophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride portion-wise at 0 °C.
-
Stir the mixture for 30 minutes to form the thiolate anion.
-
Add an appropriate α-haloester (e.g., methyl 2-chloroacetoacetate) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Intramolecular Cyclization and Aromatization
-
Dissolve the purified thioether intermediate in a suitable solvent (e.g., toluene or xylene).
-
Add a cyclizing agent, such as a strong acid (e.g., polyphosphoric acid or sulfuric acid) or a base, depending on the specific substrate.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding it to a stirred mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, the benzo[b]thiophene derivative, may require further purification by column chromatography or recrystallization.
Step 3: Functional Group Manipulation (If Necessary)
-
If the starting materials do not directly yield the final product, subsequent steps such as hydroxylation or esterification may be required. For instance, a methoxy group could be demethylated to a hydroxyl group using reagents like boron tribromide.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, the benzo[b]thiophene scaffold is a well-established pharmacophore in drug discovery. Derivatives of benzo[b]thiophene have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.
Notably, certain benzo[b]thiophene derivatives have been identified as inhibitors of key signaling pathways implicated in disease. For example, some have been shown to target the STAT3 signaling pathway , which is often dysregulated in cancer. Inhibition of STAT3 can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Other studies have implicated benzo[b]thiophene derivatives in the modulation of the RhoA/ROCK pathway , which is involved in cell migration and invasion, processes critical to cancer metastasis.
Caption: Potential signaling pathways targeted by benzo[b]thiophene derivatives.
Given the structural features of this compound, it is plausible that this compound could exhibit inhibitory activity against similar protein targets. Further experimental investigation is required to elucidate its specific biological functions and mechanism of action.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a framework for its synthesis and highlights potential areas of biological inquiry based on the activities of related compounds. Researchers interested in this molecule are encouraged to use the proposed synthetic strategies as a starting point for its preparation and to explore its effects on relevant biological pathways, such as those involved in cancer cell signaling.
References
A Comprehensive Technical Guide to Substituted Benzo[b]thiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on substituted benzo[b]thiophenes, a cornerstone scaffold in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring. This privileged scaffold is present in a wide array of pharmacologically active molecules, demonstrating its versatility in drug design and development. The structural rigidity and electron-rich nature of the benzo[b]thiophene core allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects, making them a subject of intense research in the quest for novel therapeutics.[1]
Anticancer Activity
Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes such as kinases and tubulin polymerization, as well as the induction of apoptosis.
Quantitative Data: Anticancer Activity of Substituted Benzo[b]thiophenes
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 | 126.67 | |
| HepG2 | 67.04 | |||
| LNCaP | 127.59 | |||
| Caco-2 | 63.74 | |||
| Panc-1 | 76.72 | |||
| HeLa | 146.75 | |||
| 2 (b19) | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | MDA-MB-231 | Not specified, but significant inhibition of proliferation | [2][3] |
| 3 (8b) | Benzo[b]thiophene 1,1-dioxide derivative | HepG2 | Not specified, but potent activity | [4] |
| MDA-MB-231 | Not specified, but potent activity | [4] | ||
| MCF-7 | Not specified, but potent activity | [4] | ||
| HCT116 | Not specified, but potent activity | [4] | ||
| 4 (Compound 6) | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various (NCI-60 panel) | 0.01 - 0.1 | [5] |
| 5 (16b) | 5-hydroxybenzothiophene hydrazide derivative | U87MG | 7.2 | [6][7][8] |
| HCT-116 | >10 | [6][7][8] | ||
| A549 | >10 | [6][7][8] | ||
| HeLa | >10 | [6][7][8] |
Experimental Protocols
This protocol describes a versatile method for the synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol and terminal alkynes.
Materials:
-
2-Iodothiophenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and CuI (5 mol%).
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-iodothiophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (substituted benzo[b]thiophene)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Caption: Mechanisms of anticancer activity of substituted benzo[b]thiophenes.
Antimicrobial Activity
Substituted benzo[b]thiophenes have demonstrated significant activity against a range of pathogenic bacteria and fungi. The structural modifications on the benzo[b]thiophene core play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Data: Antimicrobial Activity of Substituted Benzo[b]thiophenes
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 6 | 3-Halobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [9] |
| Candida albicans | 16 | [9] | ||
| 7 (S1) | Tetrahydrobenzo[b]thiophene derivative | Bacillus subtilis | 0.81 (µM/ml) | [10] |
| Staphylococcus aureus | 0.81 (µM/ml) | [10] | ||
| Escherichia coli | 0.81 (µM/ml) | [10] | ||
| Salmonella typhi | 0.81 (µM/ml) | [10] | ||
| 8 (S4) | Tetrahydrobenzo[b]thiophene derivative | Aspergillus niger | 0.91 (µM/ml) | [10] |
| Candida albicans | 0.91 (µM/ml) | [10] | ||
| 9 (3b) | Tetrahydrobenzothiophene derivative | Salmonella | 0.54 - 0.73 (µM) | [11] |
| 10 (3k) | Tetrahydrobenzothiophene derivative | Salmonella | 0.54 - 0.73 (µM) | [11] |
Experimental Protocols
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which can be precursors to various benzo[b]thiophene derivatives.
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
Morpholine or diethylamine (base catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the cyclic ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol.
-
Stir the mixture at room temperature.
-
Add a catalytic amount of morpholine or diethylamine to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Standard antibiotic (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Generalized workflow for the Gewald synthesis of tetrahydrobenzo[b]thiophenes.
Anti-inflammatory Activity
Certain substituted benzo[b]thiophenes have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity of Substituted Benzo[b]thiophenes
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 11 (4a) | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 | 0.31 | 183.8 | [12] |
| 12 (4j) | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 | 1.40 | 48.8 | [12] |
| 13 (4k) | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 | 0.85 | >117.6 | [12] |
| 14 (4q) | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 | 0.62 | >161.2 | [12] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
Colorimetric or fluorometric detection reagent
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2 minutes) at 37 °C.
-
Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).
-
Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[5][12][13][14]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or the positive control to the rats (e.g., by oral gavage or intraperitoneal injection).
-
After a specific period (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.
Visualizations
Caption: Inhibition of the COX-2 pathway by substituted benzo[b]thiophenes.
Central Nervous System (CNS) Activity
Substituted benzo[b]thiophenes have shown potential in the treatment of neurological disorders, including depression and neurodegenerative diseases. One of the key targets for these compounds is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.
Quantitative Data: CNS Activity of Substituted Benzo[b]thiophenes
| Compound ID | Structure | Target | IC50 (µM) | Selectivity | Reference |
| 15 (PM4) | Benzo[b]thiophen-3-ol derivative | hMAO-B | 0.0052 | Selective for MAO-B | [2][13] |
| 16 (PM5) | Benzo[b]thiophen-3-ol derivative | hMAO-B | 0.0081 | Selective for MAO-B | [2][13] |
| 17 (PM6) | Benzo[b]thiophen-3-ol derivative | hMAO-B | 0.0065 | Selective for MAO-B | [2][13] |
| 18 (9c) | Benzo[b]thiophene derivative | 5-HT7R / 5-HTT | Not specified (affinity values reported) | Dual action | [15][16][17] |
Experimental Protocols
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B isoforms.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay buffer
-
Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Test compound
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Detection system (spectrophotometer or fluorometer)
Procedure:
-
In a 96-well plate, add the assay buffer and the respective MAO enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37 °C for a specific time.
-
Measure the formation of the product, which can be detected by a change in absorbance or fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.
Visualizations
Caption: Mechanism of action of benzo[b]thiophene-based MAO inhibitors.
Conclusion
Substituted benzo[b]thiophenes represent a highly versatile and valuable scaffold in medicinal chemistry. The extensive research into their synthesis and biological activities has led to the discovery of potent lead compounds with diverse therapeutic potential. This technical guide has summarized key findings in the areas of anticancer, antimicrobial, anti-inflammatory, and CNS-related activities, providing quantitative data, detailed experimental protocols, and illustrative diagrams to support further research and development in this exciting field. The continued exploration of the structure-activity relationships of novel benzo[b]thiophene derivatives holds great promise for the discovery of new and effective drugs to address a wide range of diseases.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. atcc.org [atcc.org]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[b]thiophene
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of benzo[b]thiophene compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this important heterocyclic core from its initial identification as a coal tar component to its central role in modern medicinal chemistry, underpinning the structure of several key pharmaceuticals.
Benzo[b]thiophene, an aromatic organic compound with a molecular formula of C₈H₆S, is a bicyclic ring system where a benzene ring is fused to a thiophene ring.[1][2] Its history begins not with a formal discovery but with its persistent presence as an impurity in naphthalene derived from coal tar.[3][4] While an exact date and discoverer of its initial isolation remain elusive in early literature, its characterization emerged from the intensive study of coal tar distillates in the late 19th and early 20th centuries.
The mid-20th century marked a pivotal shift from incidental observation to intentional synthesis, driven by the burgeoning field of organic chemistry. Two seminal papers in the late 1940s laid the groundwork for the laboratory preparation of what was then often referred to as thianaphthene.
Key Early Synthetic Developments
A significant milestone in the synthesis of benzo[b]thiophene was the catalytic dehydrogenation of ethylbenzene in the presence of hydrogen sulfide. This method, detailed by Corwin Hansch and Fred Hawthorne in 1948, provided a viable route to the parent heterocycle. Another pioneering approach from the same era, reported by R. J. Moore and B. S. Greensfelder in 1947, involved the catalytic reaction of styrene with hydrogen sulfide. These early methods, while foundational, often required high temperatures and specialized catalytic setups.
Modern Synthetic Strategies
Since these initial forays, the synthetic repertoire for constructing the benzo[b]thiophene scaffold has expanded dramatically. Modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, crucial for the synthesis of complex derivatives for drug discovery. Key contemporary strategies include:
-
Intramolecular Cyclization of Aryl Sulfides: A versatile method involving the formation of the thiophene ring from a pre-formed aryl sulfide precursor.[5]
-
Oxidative Cyclization of o-Mercaptocinnamic Acids: A classical approach that remains relevant for the synthesis of specific derivatives.[2]
-
Palladium-Catalyzed C-H Arylation: A powerful modern technique that allows for the direct formation of carbon-carbon bonds, enabling the synthesis of highly functionalized benzo[b]thiophenes.
-
Thiolation Annulation of 2-Bromo Alkynylbenzenes: This method provides an efficient route to 2-substituted benzo[b]thiophenes.
Physicochemical Properties of Benzo[b]thiophene
The fundamental physical and chemical properties of the parent benzo[b]thiophene molecule are crucial for its handling and derivatization.
| Property | Value |
| Molecular Formula | C₈H₆S |
| Molar Mass | 134.20 g/mol [1] |
| Appearance | White, leaf-like crystals with a naphthalene-like odor[5] |
| Melting Point | 32 °C[5] |
| Boiling Point | 221-222 °C[6] |
| Density | 1.149 g/mL at 25 °C[5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and benzene[5][6] |
Experimental Protocols for Foundational Syntheses
1. Catalytic Synthesis from Styrene and Hydrogen Sulfide (Moore and Greensfelder, 1947 - Methodology inferred from similar catalytic dehydrogenation processes of the era)
-
Reactants: Styrene and Hydrogen Sulfide.
-
Catalyst: A robust dehydrogenation catalyst, likely a metal sulfide or oxide on a high-surface-area support (e.g., alumina or silica).
-
Reaction Conditions: The reaction is conducted in the gas phase at elevated temperatures, typically in the range of 500-700 °C. A stream of styrene vapor and hydrogen sulfide gas is passed over the heated catalyst bed.
-
Work-up and Purification: The product stream is cooled to condense the liquid products. The organic layer is separated from any aqueous condensate. Benzo[b]thiophene is then isolated from unreacted starting materials and byproducts by fractional distillation.
2. Catalytic Synthesis from Ethylbenzene and Hydrogen Sulfide (Hansch and Hawthorne, 1948 - Methodology inferred from the publication's focus on catalytic cyclization)
-
Reactants: Ethylbenzene and Hydrogen Sulfide.
-
Catalyst: A dehydrogenation and cyclization catalyst, likely a mixed metal sulfide catalyst.
-
Reaction Conditions: The reaction is performed in a flow reactor at high temperatures, likely exceeding 600 °C. Ethylbenzene vapor and hydrogen sulfide are passed over the catalyst.
-
Work-up and Purification: The reaction products are cooled, and the liquid fraction is collected. The benzo[b]thiophene is separated from the product mixture, which may include unreacted ethylbenzene, styrene, and other byproducts, through fractional distillation.
-
Yield: Specific yields from the original publication are not available in the immediate search results, but would be expected to be in a similar range to the styrene-based synthesis.
The Role of Benzo[b]thiophene in Modern Pharmaceuticals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of blockbuster drugs. The rigid, aromatic nature of the core provides a stable platform for the attachment of various functional groups that can interact with biological targets.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5][7] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), where it exerts tissue-specific agonist or antagonist effects.[5][7]
Caption: Raloxifene's tissue-specific modulation of estrogen receptor signaling.
Zileuton: A 5-Lipoxygenase Inhibitor
Zileuton is used in the management of asthma. It functions by inhibiting the enzyme 5-lipoxygenase, thereby preventing the synthesis of leukotrienes, which are potent inflammatory mediators.[8]
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
Sertaconazole: An Antifungal with a Dual Mechanism
Sertaconazole is a topical antifungal agent used to treat skin infections. Its efficacy stems from a dual mechanism of action: it inhibits the synthesis of ergosterol, a vital component of fungal cell membranes, and it activates the p38-COX-2-PGE2 signaling pathway, which contributes to its anti-inflammatory properties.[9]
Caption: Sertaconazole's dual mechanism of antifungal and anti-inflammatory action.
This technical guide provides a foundational understanding of the discovery, synthesis, and therapeutic importance of benzo[b]thiophene compounds. The continued exploration of this versatile heterocyclic core promises to yield new therapeutic agents for a wide range of diseases.
References
- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcwk.ac.in [gcwk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. benzothiophene, 95-15-8 [thegoodscentscompany.com]
- 6. Benzo[b]thiophene (CAS 95-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. [PDF] Isolation of 11 : 12-Benzfluoranthene from a Coal Tar Fraction | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
Unlocking the Therapeutic Potential of Benzo[b]thiophene Scaffolds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of benzo[b]thiophene derivatives, providing a comprehensive resource for researchers and drug development professionals.
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, leading to the development of potent therapeutic agents. This technical guide provides a detailed overview of the significant therapeutic applications of benzo[b]thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate.
Therapeutic Applications of Benzo[b]thiophene Derivatives
Benzo[b]thiophene and its analogs have demonstrated significant potential in various therapeutic areas. The inherent properties of this scaffold, including its planarity and the presence of a sulfur atom, facilitate interactions with a wide range of biological targets.[1][2]
Anticancer Activity
A substantial body of research highlights the potent anticancer effects of benzo[b]thiophene derivatives. These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, induce apoptosis, and impede cell migration and invasion.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.
One notable mechanism is the inhibition of tubulin polymerization, a validated target in cancer chemotherapy. Certain benzo[b]thiophene acrylonitrile analogs, structurally resembling combretastatins, have exhibited potent growth inhibition in the nanomolar range against a panel of human cancer cell lines.[5]
Furthermore, benzo[b]thiophene derivatives have been identified as inhibitors of crucial enzymes involved in cancer progression, such as phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in several cancers.[6] Additionally, various benzo[b]thiophene-based compounds act as multi-kinase inhibitors, targeting kinases like Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, which are implicated in cancer cell cycle regulation and survival.[7][8]
The modulation of signaling pathways is another key aspect of the anticancer activity of these scaffolds. Benzo[b]thiophene derivatives have been shown to inhibit the RhoA/ROCK and Akt/Src signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[9][10] They also act as potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a pivotal role in tumor progression and metastasis.[11][12][13]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzo[b]thiophene derivatives have demonstrated promising antibacterial and antifungal activities.[14][15] Their efficacy is influenced by the nature and position of substituents on the benzo[b]thiophene core. For instance, 3-halobenzo[b]thiophenes with a cyclohexanol substitution have shown low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[14] The mechanism of antimicrobial action for some derivatives may involve the inhibition of efflux pumps, such as NorA in Staphylococcus aureus.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Benzo[b]thiophene derivatives have exhibited significant anti-inflammatory properties.[16][17] For example, certain Schiff base ligands containing a benzo[b]thiophene moiety have shown potent anti-inflammatory activity, comparable to standard drugs like diclofenac.[16]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various benzo[b]thiophene derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 / EC50 | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | Cytotoxicity | 126.67 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | Cytotoxicity | 67.04 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP | Cytotoxicity | 127.59 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | Cytotoxicity | 63.74 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | Cytotoxicity | 76.72 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa | Cytotoxicity | 146.75 µM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa | Cytotoxicity | 110.84 µM | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Various (85% of 60 cell lines) | Growth Inhibition | 10.0 nM - 90.9 nM | [5] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Various (96% of 60 cell lines) | Growth Inhibition | 21.1 nM - 98.9 nM | [5] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Various | Growth Inhibition | < 10.0 nM - 39.1 nM | [5] |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | Growth Inhibition | 7.2 µM | [7] |
| Benzo[b]thiophene-1,1-dioxide derivative (B12) | - | PHGDH Inhibition | 0.29 µM | [6] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | - | BDK Inhibition | 3.19 µM | [18] |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [14] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [14] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | [14] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | [14] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 64 | [14] |
| Methyl(2‐(phenylethynyl)phenyl)sulfane (MPPS) | S. aureus ATCC 25923 | 512 | [19] |
| Methyl(2‐(phenylethynyl)phenyl)sulfane (MPPS) | B. subtilis ATCC 6633 | 256 | [19] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [20] |
| Tetrahydrobenzothiophene derivative (3b) | E. coli | 0.64 - 1.11 µM | [21] |
| Tetrahydrobenzothiophene derivative (3b, 3c, 3j, 3k) | P. aeruginosa | 0.61 - 1.00 µM | [21] |
| Tetrahydrobenzothiophene derivative (3b, 3k) | Salmonella | 0.54 - 0.73 µM | [21] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive benzo[b]thiophene scaffolds and the key biological assays used for their evaluation.
Synthesis Protocols
1. Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives
The Gewald reaction is a multicomponent condensation that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.
-
Materials:
-
Cyclohexanone
-
Malononitrile or Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Diethylamine (as base)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone and the active methylene nitrile (malononitrile or ethyl cyanoacetate) in ethanol.
-
Add a catalytic amount of a secondary amine base, such as morpholine or diethylamine.
-
To this mixture, add a stoichiometric amount of elemental sulfur.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
2. Suzuki-Miyaura Cross-Coupling for C2-Substituted Benzo[b]thiophene Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups onto the benzo[b]thiophene core.
-
Materials:
-
3-Bromobenzo[b]thiophene-2-carbaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add 3-bromobenzo[b]thiophene-2-carbaldehyde (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh₃)₄).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Biological Assay Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate liquid medium
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial twofold dilutions of the compound in the broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well containing only broth and inoculum.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
2. MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized benzo[b]thiophene compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzo[b]thiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with the benzo[b]thiophene compound for a specific duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of benzo[b]thiophene derivatives are often attributed to their ability to modulate specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by benzo[b]thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Anti-Cancer Effects of AKT and SRC Inhibition in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group in 4-Hydroxybenzo[b]thiophene: A Technical Guide to its Reactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a hydroxyl group at the 4-position of this bicyclic system opens up a vast landscape for chemical modification, enabling the synthesis of diverse derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group in 4-hydroxybenzo[b]thiophene, offering detailed experimental protocols for its key transformations and shedding light on the biological signaling pathways modulated by its derivatives.
Spectroscopic Characterization of 4-Hydroxybenzo[b]thiophene
A thorough understanding of the spectroscopic properties of the parent compound, 4-hydroxybenzo[b]thiophene, is fundamental for characterizing its derivatives. The following table summarizes key spectroscopic data.
| Spectroscopic Data for 4-Hydroxybenzo[b]thiophene | |
| ¹H NMR | Chemical shifts (δ) for the aromatic protons are influenced by the electron-donating hydroxyl group and the thiophene ring. Protons on the benzene ring, particularly those ortho and para to the hydroxyl group, will exhibit characteristic shifts. The thiophene protons will also have distinct chemical shifts. |
| ¹³C NMR | The carbon atom attached to the hydroxyl group (C4) will show a characteristic downfield shift. The chemical shifts of other carbon atoms in the bicyclic system will also be influenced by the substituent. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C=C stretching vibrations for the aromatic rings will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 4-hydroxybenzo[b]thiophene (C₈H₆OS) will be observed. Fragmentation patterns may involve the loss of CO or other characteristic fragments. |
Reactivity of the 4-Hydroxyl Group: Key Transformations
The phenolic hydroxyl group at the 4-position of the benzo[b]thiophene ring is a versatile functional handle for a variety of chemical modifications, primarily O-alkylation, O-acylation, and esterification. These reactions allow for the introduction of diverse functionalities, which can significantly impact the molecule's physicochemical properties and biological activity.
O-Alkylation (Ether Synthesis)
The conversion of the hydroxyl group to an ether is a common strategy to modulate lipophilicity and introduce specific side chains. The Williamson ether synthesis is a classical and widely applicable method for this transformation.[1][2][3][4][5]
Generalized Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of 4-hydroxybenzo[b]thiophene with an alkyl halide.
| Step | Procedure |
| 1. Deprotonation | To a solution of 4-hydroxybenzo[b]thiophene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, THF, or acetonitrile) is added a base (1.1-1.5 eq). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The mixture is stirred at room temperature for 30-60 minutes to form the corresponding phenoxide. |
| 2. Alkylation | The alkylating agent (e.g., an alkyl halide such as benzyl bromide or ethyl iodide) (1.1-1.5 eq) is added to the reaction mixture. The reaction is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent. Reaction progress is monitored by thin-layer chromatography (TLC). |
| 3. Work-up | Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| 4. Purification | The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-alkoxybenzo[b]thiophene. |
Quantitative Data for O-Alkylation (Illustrative)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Ethyl Iodide | NaH | THF | RT | 6 | 70-85 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 50 | 3 | 80-90 |
Note: The yields are illustrative and can vary based on the specific substrate and reaction conditions.
O-Acylation (Ester Synthesis)
O-acylation introduces an ester functionality, which can act as a prodrug moiety or directly contribute to the biological activity of the molecule. The Schotten-Baumann reaction is a robust method for the acylation of phenols.[6][7][8][9][10]
Generalized Experimental Protocol: Schotten-Baumann Reaction
This protocol outlines a general procedure for the O-acylation of 4-hydroxybenzo[b]thiophene with an acyl chloride.
| Step | Procedure |
| 1. Reaction Setup | 4-Hydroxybenzo[b]thiophene (1.0 eq) is dissolved in a biphasic solvent system, typically an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a base (e.g., 10% sodium hydroxide). |
| 2. Acylation | The acyl chloride (e.g., benzoyl chloride or acetyl chloride) (1.1-1.2 eq) is added dropwise to the vigorously stirred biphasic mixture at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for 1-3 hours. Reaction progress is monitored by TLC. |
| 3. Work-up | The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl), water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. |
| 4. Purification | The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired 4-acyloxybenzo[b]thiophene. |
Quantitative Data for O-Acylation (Illustrative)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | NaOH (aq) | Dichloromethane | 0 - RT | 2 | 90-98 |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 - RT | 1 | 85-95 |
| 4-Nitrobenzoyl Chloride | NaOH (aq) | Diethyl Ether | 0 - RT | 2.5 | 92-97 |
Note: The yields are illustrative and can vary based on the specific substrate and reaction conditions.
Esterification of a Carboxylic Acid Moiety
While the focus is on the hydroxyl group, it is also pertinent to consider the esterification of a carboxylic acid if one were present on the benzo[b]thiophene scaffold, as this is a common functional group in drug molecules. The Fischer-Speier esterification is a standard method for this transformation.[11][12][13][14][15]
Generalized Experimental Protocol: Fischer-Speier Esterification
This protocol describes the esterification of a hypothetical 4-hydroxybenzo[b]thiophene-x-carboxylic acid.
| Step | Procedure |
| 1. Reaction Setup | The 4-hydroxybenzo[b]thiophene-x-carboxylic acid (1.0 eq) is dissolved in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent. |
| 2. Catalysis | A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added to the solution. |
| 3. Reaction | The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction is monitored by TLC. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. |
| 4. Work-up | After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried and concentrated. |
| 5. Purification | The crude ester is purified by column chromatography or distillation. |
Biological Significance and Signaling Pathways
Derivatives of 4-hydroxybenzo[b]thiophene have shown promise in various therapeutic areas, particularly as anticancer agents and enzyme inhibitors. While the specific signaling pathways for 4-hydroxy derivatives are not extensively detailed in the literature, the broader class of benzo[b]thiophenes is known to interact with several key cellular targets.[16][17][18][19][20][21]
Potential Signaling Pathways Modulated by 4-Hydroxybenzo[b]thiophene Derivatives
Caption: Potential mechanisms of anticancer activity for 4-hydroxybenzo[b]thiophene derivatives.
Derivatives of benzo[b]thiophene have been shown to inhibit key enzymes involved in cancer cell metabolism and signaling, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[17] Inhibition of these enzymes disrupts the reprogrammed glucose metabolism characteristic of many tumor cells, leading to reduced proliferation. Furthermore, some derivatives have been found to interfere with microtubule assembly, a critical process for cell division, and inhibit various tyrosine kinases that are often overactive in cancer, thereby blocking pro-proliferative signaling pathways.[18][20] These actions can ultimately lead to the induction of apoptosis (programmed cell death) and an overall anticancer effect.
Conclusion
The 4-hydroxybenzo[b]thiophene scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The reactivity of the hydroxyl group provides a versatile platform for the synthesis of a wide array of derivatives through well-established synthetic methodologies. The demonstrated potential of benzo[b]thiophene derivatives to modulate key signaling pathways implicated in diseases such as cancer underscores the importance of continued research in this area. This guide provides a foundational framework for researchers and drug development professionals to explore the rich chemistry and therapeutic potential of this promising class of molecules.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 8. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. athabascau.ca [athabascau.ca]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aromaticity and Stability of the Benzo[b]thiophene Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the aromaticity and stability of the benzo[b]thiophene ring system, a prevalent scaffold in medicinal chemistry and materials science. Through a detailed examination of its electronic structure, thermodynamic properties, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic compound. This guide summarizes key quantitative data in structured tables, presents detailed experimental and computational protocols for assessing aromaticity and stability, and utilizes visualizations to illustrate fundamental concepts and workflows.
Introduction
Benzo[b]thiophene is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring. This structural motif is found in a wide array of biologically active compounds, including pharmaceuticals such as raloxifene (an estrogen receptor modulator), zileuton (a leukotriene synthesis inhibitor), and sertaconazole (an antifungal agent). Its prevalence in drug discovery underscores the importance of a deep understanding of its inherent chemical properties, particularly its aromaticity and stability, which profoundly influence its reactivity, metabolic fate, and interaction with biological targets. This guide will delve into the core physicochemical characteristics of the benzo[b]thiophene ring system.
Aromaticity of the Benzo[b]thiophene Ring System
The aromaticity of benzo[b]thiophene arises from the delocalization of ten π-electrons across its bicyclic framework, satisfying Hückel's rule (4n+2, where n=2). This delocalization imparts significant thermodynamic stability to the molecule. The aromatic character of benzo[b]thiophene can be quantified and understood through several experimental and computational metrics.
Resonance Energy
Resonance energy is a key indicator of aromatic stability. It is the difference in energy between the delocalized, real molecule and a hypothetical localized structure. For benzo[b]thiophene, the resonance energy is approximately 58 kcal/mol, indicating substantial stabilization due to electron delocalization.[1]
Structural Evidence: Bond Lengths
X-ray crystallographic studies provide direct evidence of aromaticity through the analysis of bond lengths. In an aromatic system, the bond lengths are intermediate between those of typical single and double bonds. The bond lengths of benzo[b]thiophene, when compared to those of benzene and thiophene, reveal the extent of electron delocalization across the fused ring system.
| Bond | Benzo[b]thiophene (Å) | Benzene (Å) | Thiophene (Å) |
| C-C (in benzene ring) | ~1.39 | 1.39 - 1.40 | - |
| C2-C3 | 1.370 | - | ~1.37 |
| C-S | >1.714 | - | ~1.714 |
Note: The C-S bond in benzo[b]thiophene is longer than in thiophene, and the C2-C3 bond is shorter.[1]
Computational Aromaticity Indices
Computational chemistry offers powerful tools to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely used indices.
-
HOMA: This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character.
-
NICS: This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
| Compound | HOMA (Thiophene Ring) | NICS(0) (Thiophene Ring) (ppm) | HOMA (Benzene Ring) | NICS(0) (Benzene Ring) (ppm) |
| Benzo[b]thiophene | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Benzene | 1.00 | -7.0 to -10.0 | 1.00 | -7.0 to -10.0 |
| Thiophene | ~0.75 | ~-13.0 | - | - |
Note: While specific HOMA and NICS values for the individual rings of benzo[b]thiophene require dedicated computational studies, the known aromaticity of thiophene and benzene provides a strong basis for understanding the aromatic character of the fused system.
Stability of the Benzo[b]thiophene Ring System
The stability of benzo[b]thiophene is a direct consequence of its aromaticity. This is reflected in its thermodynamic properties and its reactivity in chemical reactions.
Thermodynamic Stability
The thermodynamic stability of benzo[b]thiophene can be compared to its isomer, benzo[c]thiophene. Benzo[b]thiophene is the more stable of the two, which is consistent with its greater resonance energy.
| Compound | Resonance Energy (kcal/mol) | Enthalpy of Formation (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |
| Benzo[b]thiophene | 58 | 175.4 ± 1.2 | 296.2 ± 1.3 |
| Benzo[c]thiophene | 44 | Data not readily available | Data not readily available |
Note: The resonance energy of benzo[c]thiophene is 184 kJ/mol, which is equivalent to approximately 44 kcal/mol.[2] Thermodynamic data for benzo[b]thiophene is from the NIST WebBook.
Chemical Stability and Reactivity
The aromatic nature of benzo[b]thiophene imparts significant chemical stability. It is generally resistant to addition reactions that would disrupt the delocalized π-system. Instead, it undergoes electrophilic aromatic substitution reactions, which preserve the aromatic core.
Electrophilic substitution in benzo[b]thiophene preferentially occurs at the C3 position of the thiophene ring. This regioselectivity is due to the greater ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) formed during the attack at this position. The order of reactivity for electrophilic substitution is generally considered to be thiophene > benzo[b]thiophene > benzene.
Relative Rates of Electrophilic Substitution:
| Compound | Relative Rate (approx.) |
| Thiophene | ~10^5 |
| Benzo[b]thiophene | ~10^2 |
| Benzene | 1 |
Note: These are approximate relative rates for typical electrophilic substitution reactions and can vary depending on the specific reaction conditions and electrophile.
The general mechanism for electrophilic aromatic substitution in benzo[b]thiophene is illustrated below.
Figure 1: General mechanism of electrophilic aromatic substitution on benzo[b]thiophene.
Experimental and Computational Protocols
This section provides detailed methodologies for key experiments and computations used to assess the aromaticity and stability of benzo[b]thiophene.
Experimental Protocols
Objective: To determine the precise bond lengths within the benzo[b]thiophene molecule to provide structural evidence of aromaticity.
Methodology:
-
Crystal Growth: Single crystals of high purity benzo[b]thiophene are grown by slow evaporation of a suitable solvent (e.g., ethanol, hexane) at a constant temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.
-
Data Analysis: The refined crystal structure provides the precise coordinates of each atom, from which the bond lengths and angles can be calculated with high accuracy.
Objective: To experimentally determine the resonance energy of benzo[b]thiophene by measuring its enthalpy of combustion.
Methodology:
-
Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of benzo[b]thiophene is placed in a sample holder within the combustion bomb. A fuse wire is attached to the sample.
-
Combustion: The bomb is sealed and filled with high-pressure oxygen. The bomb is then placed in the calorimeter, which is filled with a known amount of water. The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored before and after combustion to determine the temperature change.
-
Calculation of Enthalpy of Combustion: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion of benzo[b]thiophene.
-
Calculation of Resonance Energy: The experimental enthalpy of combustion is compared to the theoretical enthalpy of combustion calculated for a hypothetical non-aromatic (localized) structure of benzo[b]thiophene. The difference between these two values gives the resonance energy.
Computational Protocols
Objective: To computationally quantify the aromaticity of the benzene and thiophene rings within benzo[b]thiophene using HOMA and NICS indices.
Workflow:
Figure 2: Workflow for the computational assessment of aromaticity.
Methodology:
-
Structure Input: The 3D structure of benzo[b]thiophene is built using a molecular modeling program.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
HOMA Calculation: The HOMA index is calculated for both the benzene and thiophene rings using the optimized bond lengths and the appropriate HOMA equation and parameters.
-
NICS Calculation:
-
Ghost atoms (Bq) are placed at the geometric center of both the benzene and thiophene rings in the optimized structure.
-
A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory as the optimization.
-
The isotropic magnetic shielding value at the position of the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.
-
Conclusion
The benzo[b]thiophene ring system is a stable, aromatic scaffold with a resonance energy of approximately 58 kcal/mol. Its aromaticity is evident from its bond lengths, which are intermediate between single and double bonds, and is further supported by computational indices. This inherent stability dictates its chemical reactivity, favoring electrophilic substitution at the C3 position over addition reactions. The methodologies detailed in this guide provide a framework for the experimental and computational investigation of the aromaticity and stability of benzo[b]thiophene and its derivatives. A thorough understanding of these fundamental properties is crucial for the continued development of novel pharmaceuticals and functional materials based on this important heterocyclic core.
References
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthetic strategy is designed for clarity, reproducibility, and scalability, commencing from the readily available starting material, 3-methoxyphenol. The protocol details a five-step sequence: ortho-formylation to prepare 2-hydroxy-4-methoxybenzaldehyde, subsequent protection of the phenolic hydroxyl group, construction of the benzo[b]thiophene core via a Perkin-type condensation with methyl thioglycolate, regioselective carboxylation at the C5 position, and concluding with esterification and deprotection. Each step is accompanied by a detailed explanation of the underlying chemical principles, safety precautions, and characterization data. This guide is intended to be a complete resource for researchers requiring a reliable method for the preparation of this valuable compound.
Introduction
Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. Their inherent aromaticity and the presence of a sulfur heteroatom confer unique electronic and steric properties, making them privileged scaffolds in drug discovery. Specifically, substituted benzo[b]thiophenes have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound, the target of this protocol, is a key intermediate for the synthesis of more complex derivatives. The presence of both a hydroxyl and a carboxylate group on the benzene ring of the benzo[b]thiophene nucleus offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design and the fine-tuning of photophysical properties in materials science.
This application note presents a rational and detailed synthetic route to this compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy Overview
The synthesis of this compound is approached through a linear, five-step sequence, as illustrated in the workflow diagram below. The strategy begins with the functionalization of a commercially available substituted phenol, followed by the systematic construction of the thiophene ring and subsequent installation of the desired functional groups.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF spectrometer.
Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
This initial step involves the regioselective formylation of 3-methoxyphenol at the ortho position to the hydroxyl group. The Duff reaction provides a classical approach, though modern variations offer improved yields and milder conditions.[1][2][3][4] A convenient method utilizes paraformaldehyde with magnesium chloride and triethylamine.[5][6][7]
-
Reaction: Ortho-formylation of 3-methoxyphenol.
-
Reagents: 3-Methoxyphenol, paraformaldehyde, anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), tetrahydrofuran (THF).
-
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add anhydrous MgCl₂ (1.2 eq) and paraformaldehyde (2.0 eq).
-
Add dry THF, followed by the dropwise addition of triethylamine (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of 3-methoxyphenol (1.0 eq) in dry THF dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-hydroxy-4-methoxybenzaldehyde as a solid.
-
-
Expected Yield: 70-80%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be consistent with literature values (41-43 °C).[8][9][10]
Step 2: Protection of the Phenolic Hydroxyl Group
To prevent interference in subsequent steps, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is protected, for example, as a methoxymethyl (MOM) ether.
-
Reaction: Protection of the hydroxyl group.
-
Reagents: 2-Hydroxy-4-methoxybenzaldehyde, chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in dry DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) dropwise, followed by the slow addition of MOMCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 2-(methoxymethoxy)-4-methoxybenzaldehyde is typically of sufficient purity for the next step, or can be purified by column chromatography if necessary.
-
-
Expected Yield: 90-95%.
Step 3: Synthesis of 4-Methoxybenzo[b]thiophene
The benzo[b]thiophene core is constructed through a condensation reaction between the protected aldehyde and methyl thioglycolate, followed by cyclization.
-
Reaction: Thiophene ring formation.
-
Reagents: 2-(Methoxymethoxy)-4-methoxybenzaldehyde, methyl thioglycolate, sodium hydride (NaH), dry tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of NaH (2.2 eq) in dry THF at 0 °C under a nitrogen atmosphere, add a solution of methyl thioglycolate (1.1 eq) in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(methoxymethoxy)-4-methoxybenzaldehyde (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 4-methoxybenzo[b]thiophene.
-
-
Expected Yield: 60-70%.
Step 4: Regioselective Carboxylation of 4-Methoxybenzo[b]thiophene
The carboxyl group is introduced at the 5-position of the benzo[b]thiophene ring through a directed ortho-metalation followed by quenching with carbon dioxide. The methoxy group at the 4-position directs the lithiation to the adjacent C5 position.
-
Reaction: Carboxylation at C5.
-
Reagents: 4-Methoxybenzo[b]thiophene, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), dry ice (solid CO₂).
-
Procedure:
-
Dissolve 4-methoxybenzo[b]thiophene (1.0 eq) in dry THF in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice in one portion.
-
Allow the reaction mixture to warm slowly to room temperature.
-
Add water and acidify with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-methoxybenzo[b]thiophene-5-carboxylic acid.
-
-
Expected Yield: 75-85%.
Step 5: Esterification and Demethylation to Yield this compound
The final steps involve the esterification of the carboxylic acid and the deprotection of the methoxy group to the desired hydroxyl group.
-
Reaction: Esterification followed by demethylation.
-
Reagents: 4-Methoxybenzo[b]thiophene-5-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄), boron tribromide (BBr₃), dichloromethane (DCM).
-
Procedure:
-
Esterification:
-
Dissolve 4-methoxybenzo[b]thiophene-5-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give methyl 4-methoxybenzo[b]thiophene-5-carboxylate.
-
-
Demethylation:
-
Dissolve the methyl 4-methoxybenzo[b]thiophene-5-carboxylate (1.0 eq) in dry DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of BBr₃ (1.2 eq) in DCM dropwise.
-
Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
-
-
Expected Overall Yield for Step 5: 65-75%.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) |
| 1 | 2-Hydroxy-4-methoxybenzaldehyde | 3-Methoxyphenol | Paraformaldehyde, MgCl₂, Et₃N | 70-80 |
| 2 | 2-(Methoxymethoxy)-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | MOMCl, DIPEA | 90-95 |
| 3 | 4-Methoxybenzo[b]thiophene | 2-(Methoxymethoxy)-4-methoxybenzaldehyde | Methyl thioglycolate, NaH | 60-70 |
| 4 | 4-Methoxybenzo[b]thiophene-5-carboxylic acid | 4-Methoxybenzo[b]thiophene | n-BuLi, CO₂ | 75-85 |
| 5 | This compound | 4-Methoxybenzo[b]thiophene-5-carboxylic acid | MeOH, H₂SO₄; BBr₃ | 65-75 |
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent and should be handled under an inert atmosphere.
-
Chloromethyl methyl ether (MOMCl) is a carcinogen and should be handled with appropriate precautions.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible synthetic route for the preparation of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research endeavors in medicinal chemistry and materials science. The multi-step approach allows for the controlled introduction of functional groups, ensuring high purity of the final product.
References
- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828.
- Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029-1032.
-
Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde. [Link]
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Organic Syntheses. (2012). ortho-Formylation of phenols. [Link]
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ResearchGate. (2025). ortho-Formylation of oxygenated phenols. [Link]
-
The ScholarShip. (2018). The Duff Reaction: Researching A Modification. [Link]
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chemeurope.com. (2023). Duff reaction. [Link]
-
Allen. (2023). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
BYJU'S. (2023). Reimer Tiemann Reaction Mechanism. [Link]
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NROChemistry. (2023). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
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Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
-
ResearchGate. (2025). Scope of benzothiophenes. [Link]
- European Patent Office. (1998). Demethylation process for preparing benzo[b]thiophenes.
-
ResearchGate. (2015). Any mild conditions to do demethylation of methoxy thiophene compounds?. [Link]
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- 8. nbinno.com [nbinno.com]
- 9. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Characterization of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. The methodologies described herein are essential for the identification, purity assessment, and structural elucidation of this compound, which is of significant interest in medicinal chemistry and drug development. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. While specific experimental data for this exact molecule is not widely published, the provided data is based on closely related analogs and established principles of analytical chemistry.
Physicochemical Properties (Predicted)
A summary of key physicochemical properties is crucial for method development. The following table presents predicted data for this compound.
| Property | Predicted Value | Analytical Method |
| Molecular Formula | C₁₀H₈O₃S | Mass Spectrometry |
| Molecular Weight | 208.23 g/mol | Mass Spectrometry |
| pKa | ~8-9 (phenolic OH) | Potentiometric Titration / UV-Vis |
| logP | ~2.5 - 3.5 | Reverse-Phase HPLC |
| UV λmax | ~250-260 nm, ~290-300 nm (in Methanol) | UV-Vis Spectroscopy |
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification. A reverse-phase method is typically suitable for a molecule of this polarity.
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrumentation: HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute with a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
Experimental Protocol: LC-MS Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of the compound, providing unequivocal identification.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: Utilize the same column and mobile phases as the HPLC-UV method. A faster gradient may be employed.
-
Gradient: 40% to 95% B in 10 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range (m/z): 100 - 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 209.02) and deprotonated molecule [M-H]⁻ (m/z 207.01). Confirm that the measured mass corresponds to the calculated exact mass.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | s | 1H | -OH |
| ~7.8 - 8.2 | m | 2H | Aromatic CH |
| ~7.2 - 7.6 | m | 2H | Aromatic CH |
| ~3.9 | s | 3H | -OCH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (ester) |
| ~155 - 160 | C-OH |
| ~120 - 140 | Aromatic C |
| ~110 - 120 | Aromatic CH |
| ~52 | -OCH₃ |
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Spectral Width: 240 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data using Fourier transformation, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Broad | O-H stretch (phenolic) |
| ~3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1680 - 1720 | Strong | C=O stretch (ester) |
| ~1580 - 1620 | Medium | C=C stretch (aromatic) |
| ~1200 - 1300 | Strong | C-O stretch (ester, phenol) |
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry Potassium Bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Visual Workflows
Caption: Overall workflow for the characterization of the target compound.
The Versatile Scaffold: Application Notes and Protocols for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate in Medicinal Chemistry
Introduction: The Enduring Appeal of the Benzo[b]thiophene Core
The benzo[b]thiophene motif is a privileged heterocyclic scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a diverse array of biological targets.[1] This has led to the development of numerous benzo[b]thiophene-containing drugs and clinical candidates for treating a range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] This document provides detailed application notes and experimental protocols centered on a specific, highly functionalized derivative: Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate . This compound serves as a versatile starting point for the synthesis of compound libraries, leveraging its strategically placed hydroxyl and carboxylate groups for chemical diversification.
Strategic Importance of this compound
The utility of this compound as a foundational molecule in drug discovery stems from the presence of two key functional groups amenable to a wide range of chemical transformations: a phenolic hydroxyl group at the 4-position and a methyl ester at the 5-position.
-
The 4-Hydroxy Group: This phenolic moiety can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. It also provides a reactive handle for derivatization, such as etherification, to modulate physicochemical properties like lipophilicity and metabolic stability.[6]
-
The 5-Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, and other functional groups.[7] This allows for the introduction of diverse substituents to probe the chemical space around the core scaffold and optimize biological activity.
The relative positioning of these groups also allows for the exploration of intramolecular interactions and the development of compounds with unique three-dimensional conformations.
Proposed Synthesis of this compound
While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and robust synthetic route can be designed based on established cyclization strategies for benzo[b]thiophene cores.[8][9][10] The following protocol outlines a hypothetical, yet chemically sound, approach.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a conceptualized pathway and may require optimization of reaction conditions.
Step 1: Synthesis of a Key Intermediate
The synthesis would likely begin with a suitably substituted thiophenol derivative. A plausible starting material would be a thiophenol with ortho-substituents that can be transformed into the fused ring system.
Step 2: Cyclization to Form the Benzo[b]thiophene Core
An intramolecular cyclization is a common and effective method for constructing the benzo[b]thiophene ring.[11] Various reagents and conditions can be employed to facilitate this transformation.
| Parameter | Condition/Reagent | Purpose |
| Cyclization Reagent | Polyphosphoric acid (PPA) or Eaton's reagent | To promote intramolecular electrophilic cyclization. |
| Temperature | 80-120 °C | To provide sufficient energy for the cyclization reaction. |
| Reaction Time | 2-6 hours | To ensure complete conversion to the cyclized product. |
| Work-up | Quenching with ice-water, followed by extraction. | To isolate the crude product. |
Step 3: Functional Group Manipulation
Following the formation of the core structure, subsequent steps would involve the introduction or modification of the hydroxyl and carboxylate groups to yield the final target molecule. This could involve steps such as demethylation of a methoxy group to reveal the hydroxyl group and esterification of a carboxylic acid.
Application Notes: Derivatization for Lead Optimization
The true value of this compound lies in its potential for diversification. The following sections provide protocols for key derivatization reactions.
Protocol 1: Etherification of the 4-Hydroxy Group
Etherification of the phenolic hydroxyl group is a common strategy to improve pharmacokinetic properties, such as oral bioavailability, and to explore new binding interactions.[12]
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide, 1.1-1.2 eq) and heat the reaction mixture at 50-80 °C until completion (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Example Reaction Data:
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl iodide | K₂CO₃ | Acetone | 85-95 |
| Benzyl bromide | Cs₂CO₃ | DMF | 80-90 |
| 2-bromoethanol | K₂CO₃ | DMF | 75-85 |
Protocol 2: Amidation of the 5-Carboxylate Group
Conversion of the methyl ester to a diverse range of amides allows for the introduction of various functional groups and the modulation of hydrogen bonding capabilities.[13]
Step 2a: Hydrolysis of the Methyl Ester
-
To a solution of this compound (1.0 eq) in a mixture of THF and water, add LiOH (2.0-3.0 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Step 2b: Amide Coupling
-
To a solution of the carboxylic acid from Step 2a (1.0 eq) in a suitable solvent (e.g., DCM, DMF), add a coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.2 eq) and a base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
Amide Coupling Workflow:
Caption: Workflow for the synthesis of amide derivatives.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound are expected to exhibit a range of biological activities based on the extensive literature on this scaffold.
-
Anticancer Activity: Many benzo[b]thiophene derivatives have shown potent anticancer activity by targeting various cellular pathways. For instance, some derivatives act as inhibitors of tubulin polymerization, while others target specific kinases or hormone receptors.[14][15] The ability to introduce diverse side chains via the hydroxyl and carboxylate groups allows for the fine-tuning of interactions with the target protein.
-
Antimicrobial Activity: The benzo[b]thiophene core is present in several compounds with significant antibacterial and antifungal properties.[5] Derivatization can be used to enhance the antimicrobial spectrum and potency.
-
Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes. For example, by mimicking the structure of a natural substrate or by introducing functional groups that interact with the active site, potent and selective enzyme inhibitors can be developed.[16]
Structure-Activity Relationship (SAR) Insights:
-
Ether Substituents: The nature of the substituent on the 4-position ether can significantly impact activity. Small alkyl groups may enhance lipophilicity, while longer chains with polar functional groups can improve solubility and introduce new binding interactions.
-
Amide Substituents: The diversity of commercially available amines allows for a thorough exploration of SAR at the 5-position. Aromatic, heterocyclic, and aliphatic amines can be incorporated to probe for hydrophobic, hydrogen bonding, and electrostatic interactions within the target's binding pocket.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for medicinal chemistry campaigns. Its dual functionality allows for the rapid generation of diverse compound libraries, enabling a thorough exploration of structure-activity relationships. The protocols outlined in this document provide a framework for the synthesis and derivatization of this promising scaffold. Future work should focus on the development of efficient and scalable synthetic routes to the parent molecule and the biological evaluation of the resulting compound libraries against a panel of relevant therapeutic targets. The continued exploration of the chemical space around the benzo[b]thiophene core is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central.
- Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
- Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cycliz
- Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed.
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. PubMed Central.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central.
- Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator.
- Sulfur‐Mediated Ring‐Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton. PubMed Central.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
- An overview of benzo [b] thiophene-based medicinal chemistry.
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. RSC Publishing.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central.
- Benzothiophene derivatives and medicinal use thereof.
- Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central.
- Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. NIH.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a...
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the etherification of phenols.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
- Benzothiophene synthesis. Organic Chemistry Portal.
- Convenient amidation of carboxyl group of carboxyphenylboronic acids. PDF.
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
- SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE Gregory S. Wayne. Semantic Scholar.
- Aryl ether synthesis by etherification (alkyl
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- 4. ijpsjournal.com [ijpsjournal.com]
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- 7. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester functionality, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active molecules. The benzo[b]thiophene core is a prominent scaffold in numerous pharmaceuticals and clinical candidates, exhibiting activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel chemical entities.
Key Applications
The primary application of this compound lies in its utility as a scaffold for the generation of substituted benzo[b]thiophene derivatives. The hydroxyl group at the 4-position serves as a handle for introducing various substituents through O-alkylation, O-acylation, and other etherification reactions. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.
A notable application of this building block is in the synthesis of arylamide derivatives that have been investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, highlighting its potential in the development of therapeutics for cystic fibrosis.[1]
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol details the synthesis of Methyl 4-((4-(trifluoromethyl)benzyl)oxy)benzo[b]thiophene-5-carboxylate, a key intermediate in the preparation of potential CFTR modulators.[1]
Reaction Scheme:
Synthetic Pathway for O-Alkylation
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| This compound | 246177-37-7 | 208.23 |
| 1-(bromomethyl)-4-(trifluoromethyl)benzene | 402-49-3 | 239.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Stir the resulting suspension at room temperature under an inert atmosphere for 15-30 minutes.
-
Add 1-(bromomethyl)-4-(trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product, Methyl 4-((4-(trifluoromethyl)benzyl)oxy)benzo[b]thiophene-5-carboxylate.
Quantitative Data (Illustrative):
| Starting Material (mmol) | Alkylating Agent (mmol) | Base (mmol) | Solvent Volume (mL) | Reaction Time (h) | Yield (%) |
| 2.4 | 2.4 | 4.8 | 10 | Overnight | Not Reported[1] |
Note: The yield for this specific reaction was not reported in the cited patent. Yields for similar O-alkylation reactions typically range from 70-95%.
Signaling Pathway and Biological Context
The derivatives of this compound have been investigated for their potential to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, causing cystic fibrosis.
Role in CFTR Modulation
The synthesized arylamide derivatives are designed to act as "correctors" of the mutated CFTR protein. These small molecules aim to rescue the misfolded protein from degradation and facilitate its trafficking to the cell membrane, thereby restoring its ion channel function.
Experimental Workflow
The general workflow for the synthesis and evaluation of new derivatives from this compound is outlined below.
Synthetic and Screening Workflow
Conclusion
This compound is a highly adaptable building block with significant potential for the development of novel therapeutic agents. The provided protocols and application notes serve as a foundation for researchers to explore the synthesis of new derivatives and investigate their biological activities. The demonstrated utility in the context of CFTR modulation underscores the importance of this scaffold in contemporary drug discovery efforts.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. Due to the limited availability of a specific validated method for this compound, the following protocol has been developed based on established methods for structurally similar compounds, including thiophene derivatives and hydroxybenzoates. This application note provides a starting point for method development and validation in research and quality control settings.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and robustness.[1] This document details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this analyte.
Proposed HPLC Method
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization of these parameters may be required to achieve desired separation and sensitivity.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Example Gradient | Start at 50% Acetonitrile, increase to 80% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. A generic protocol for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) with the aid of sonication or vortexing.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Method Validation Parameters
For routine use, the proposed method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of test results to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Example Data for Method Validation (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 6.5 min |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2% |
Visualizations
Caption: General workflow for HPLC analysis.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the determination of this compound. The method is based on established chromatographic principles for similar analytes and is expected to offer good selectivity and sensitivity. It is imperative that this method be thoroughly validated before its implementation for routine analysis to ensure the reliability and accuracy of the results.
References
Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Abstract
This application note provides a detailed guide for the complete structural characterization of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (CAS No. 246177-37-7), a heterocyclic compound of interest in medicinal chemistry and materials science. We present a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. This comprehensive approach ensures unambiguous assignment of all proton and carbon signals, validating the molecular structure with the highest degree of confidence.
Introduction: The Imperative for Structural Verification
This compound belongs to the benzothiophene class of compounds, a scaffold present in numerous pharmacologically active agents and functional materials.[1] Accurate and irrefutable structural confirmation is the cornerstone of any chemical research, from synthetic route validation to understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the non-destructive elucidation of small molecule structures in solution.
This guide moves beyond a simple listing of peaks, providing an integrated workflow that leverages a series of NMR experiments to build the molecular structure piece by piece. We will demonstrate how to use through-bond correlations to connect every atom in the molecule, leaving no ambiguity in the final assignment.
Experimental Design & Rationale
The successful acquisition of high-quality NMR data begins with meticulous sample preparation and a logically planned sequence of experiments.
Protocol: Sample Preparation
The quality of the final spectra is directly dependent on the quality of the NMR sample.[2] This protocol ensures a homogeneous, contaminant-free sample suitable for high-resolution analysis.
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)[3][4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Tetramethylsilane (TMS) or reliance on residual solvent peak for referencing[5]
-
High-quality 5 mm NMR tube
-
Glass Pasteur pipette and glass wool or a syringe filter
Step-by-Step Procedure:
-
Analyte Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For a full suite of 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[3]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]
-
Rationale: DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and, critically, the presence of a phenolic hydroxyl group. In protic solvents like methanol-d₄, the hydroxyl proton signal can be broadened or exchange with the solvent. DMSO-d₆ is aprotic and forms a hydrogen bond with the -OH group, slowing its exchange and typically resulting in a sharp, observable singlet.[6] Its residual proton signal at ~2.50 ppm provides a convenient chemical shift reference.[7]
-
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is essential for sharp, well-resolved NMR signals.[8]
-
Filtration: Pack a small amount of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.
-
Rationale: Suspended solids severely disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming. Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid applying labels or tape to the body of the tube, as this can interfere with its placement in the spectrometer.[4]
Workflow for NMR Data Acquisition
The following workflow outlines a logical progression of experiments, where each step builds upon the information gathered previously. This sequence is designed to move from broad structural information to fine, unambiguous atomic connections.
Caption: NMR experimental workflow from sample preparation to final structure verification.
Predicted Spectra and Unambiguous Assignment
This section details the expected NMR data for this compound and the logic for its assignment. The molecular structure and IUPAC numbering are shown below for reference.
Figure 1. Structure and numbering of this compound.
¹H NMR Analysis: The Proton Framework
The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region.[9][10]
-
Thiophene Protons (H-2, H-3): The thiophene ring protons are expected to appear as two distinct doublets due to their coupling to each other. Based on data for similar benzothiophene systems, H-3 is typically downfield of H-2.[11]
-
Benzene Ring Protons (H-6, H-7): The two protons on the benzene portion of the ring system will also appear as a pair of doublets, coupled to one another (ortho-coupling). Electron density calculations and substituent effects suggest H-6 will be deshielded relative to H-7.[12]
-
Methyl Ester Protons (-OCH₃): This group will appear as a sharp singlet, typically in the δ 3.5-4.0 ppm range, with an integration of 3H.[13]
-
Hydroxyl Proton (-OH): As discussed, in DMSO-d₆ this proton should be visible as a singlet, likely deshielded by hydrogen bonding and aromatic ring currents to appear at δ > 9.0 ppm.
¹³C{¹H} and DEPT-135 NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments, while the DEPT-135 experiment distinguishes carbons with an odd number of attached protons (CH, CH₃ appear positive) from those with an even number (CH₂ appear negative). Quaternary carbons are absent in a DEPT-135 spectrum.
-
Expected Signals: The molecule has 10 unique carbon atoms. We expect to see 10 signals in the ¹³C spectrum.
-
Aromatic Carbons: Carbons within the fused aromatic system typically resonate between δ 110-150 ppm.[10][14]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 165-175 ppm region.[15]
-
Methyl Carbon (-OCH₃): The methyl ester carbon will appear as an upfield signal, typically around δ 50-55 ppm.[13]
-
DEPT-135: This experiment will show five positive signals (four aromatic CH groups and the -OCH₃ group) and no negative signals. The remaining five carbons (four quaternary aromatic and the carbonyl) will be absent, confirming their assignment.
2D NMR: Assembling the Puzzle
While 1D spectra provide essential clues, 2D correlation experiments are required for definitive assignment.[16]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] We expect to see cross-peaks connecting H-2 with H-3, and H-6 with H-7, confirming the two isolated spin systems on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond correlation).[16] It allows for the unambiguous assignment of all protonated carbons (C-2, C-3, C-6, C-7, and the -OCH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular framework by revealing correlations between protons and carbons over 2-3 bonds.[16] It is essential for assigning the quaternary carbons.
The diagram below illustrates the most critical HMBC correlations that lock in the structure.
Caption: Diagram of key HMBC correlations for structural confirmation.
Crucial HMBC Correlations for Assignment:
-
-OCH₃ to Carbonyl: The methyl protons (δ ~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (C-8, δ ~168 ppm), confirming the methyl ester group.
-
-OCH₃ to Ring: The methyl protons will also show a correlation to the carbon they are attached to via the oxygen (C-5, δ ~115 ppm), locking the ester's position on the ring.
-
H-6 to C-4 and C-5: The aromatic proton H-6 will show correlations to the quaternary carbon C-4 (the site of the hydroxyl group) and the ester-bearing carbon C-5, definitively placing it adjacent to the ester group.
-
-OH to Ring: The hydroxyl proton will show correlations to C-4, C-3a, and C-5, confirming its position at C-4.
-
H-3 to C-3a and C-7a: The thiophene proton H-3 will show correlations to the two quaternary carbons at the ring junction (C-3a and C-7a), bridging the two ring systems.
Summary of Expected NMR Data
The following table summarizes the predicted, fully assigned NMR data for this compound in DMSO-d₆.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Mult. | ¹H Int. | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~125.5 | ~7.50 | d | 1H | C-3, C-3a |
| 3 | ~128.0 | ~7.85 | d | 1H | C-2, C-3a, C-4, C-7a |
| 3a | ~130.0 | - | - | - | H-3, H-7 |
| 4 | ~155.0 | - | - | - | H-3, H-6, -OH |
| 5 | ~115.0 | - | - | - | H-6, -OCH₃, -OH |
| 6 | ~124.0 | ~7.30 | d | 1H | C-4, C-5, C-7, C-7a |
| 7 | ~122.5 | ~7.70 | d | 1H | C-3a, C-5, C-6 |
| 7a | ~138.0 | - | - | - | H-2, H-3, H-6, H-7 |
| 8 (C=O) | ~168.0 | - | - | - | -OCH₃ |
| 9 (-OCH₃) | ~52.0 | ~3.85 | s | 3H | C-5, C-8 |
| 4-OH | - | ~10.5 | s | 1H | C-3a, C-4, C-5 |
Note: Chemical shifts (δ) are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary slightly. Multiplicity: s = singlet, d = doublet.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The workflow presented here, from methodical sample preparation to the strategic interpretation of COSY, HSQC, and particularly HMBC data, provides a robust template for the characterization of complex heterocyclic molecules. This rigorous approach ensures the highest level of scientific integrity, providing a solid foundation for further research and development in any field utilizing this chemical scaffold.
References
- 1. malayajournal.org [malayajournal.org]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. organomation.com [organomation.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum [chemicalbook.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiophene scaffold in various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful tool for the analysis of this and related compounds. These application notes provide detailed protocols for the analysis of this compound using GC-MS with Electron Ionization (EI) and LC-MS/MS with Electrospray Ionization (ESI), including predicted fragmentation patterns and data interpretation guidelines.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈O₃S |
| Molecular Weight | 208.24 g/mol |
| CAS Number | 246177-37-7[1] |
| Appearance | Solid (predicted) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Mass Spectrometry Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The following protocol is a general guideline and may require optimization based on the specific instrument and experimental goals.
Experimental Protocol: GC-MS (EI)
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Predicted Electron Ionization (EI) Fragmentation
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 208. The fragmentation pattern will be influenced by the benzothiophene core, the hydroxyl group, and the methyl ester group. Key predicted fragment ions are summarized in Table 2.
Table 2: Predicted EI-MS Fragmentation of this compound
| m/z | Predicted Fragment Ion | Proposed Neutral Loss |
| 208 | [C₁₀H₈O₃S]⁺˙ (Molecular Ion) | - |
| 177 | [C₉H₅O₂S]⁺ | ∙OCH₃ |
| 149 | [C₉H₅OS]⁺ | CO from m/z 177 |
| 121 | [C₈H₅S]⁺ | CO from m/z 149 |
| 93 | [C₆H₅O]⁺ | C₂H₂S from m/z 149 |
The fragmentation is likely initiated by the loss of the methoxy radical (∙OCH₃) from the ester group to form a stable acylium ion at m/z 177. Subsequent losses of carbon monoxide (CO) are common for such structures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS/MS with ESI is a highly sensitive and selective method suitable for the analysis of polar and non-volatile compounds. This technique is particularly useful for analyzing samples from biological matrices.
Experimental Protocol: LC-MS/MS (ESI)
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class System (or equivalent) |
| Mass Spectrometer | Waters Xevo TQ-S micro (or equivalent) |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Cone Voltage | 30 V |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., 10-30 eV) |
Predicted Electrospray Ionization (ESI) Fragmentation
In positive ion mode, the molecule is expected to protonate to form the [M+H]⁺ ion at m/z 209. In negative ion mode, deprotonation of the phenolic hydroxyl group will yield the [M-H]⁻ ion at m/z 207. Tandem MS (MS/MS) of these precursor ions will provide structural information. Predicted fragmentation pathways are outlined in Tables 3 and 4.
Table 3: Predicted ESI-MS/MS Fragmentation (Positive Ion Mode) of [M+H]⁺ (m/z 209)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 209 | 177 | CH₃OH |
| 209 | 149 | CH₃OH + CO |
| 177 | 149 | CO |
Table 4: Predicted ESI-MS/MS Fragmentation (Negative Ion Mode) of [M-H]⁻ (m/z 207)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 207 | 192 | ∙CH₃ |
| 207 | 163 | CO₂ |
| 192 | 148 | CO₂ |
Data Visualization
The following diagrams illustrate the proposed experimental workflow and the logical flow of data analysis.
References
Application Notes and Protocols for In Vitro Evaluation of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and specific enzyme inhibitory functions.[2][3][4] Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate and its analogs represent a promising chemical space for the development of novel therapeutic agents. Their activity is often rooted in the modulation of key cellular signaling pathways, such as those regulated by protein kinases or mediators of the inflammatory response.[5][6]
This guide provides a comprehensive suite of detailed in vitro assays and protocols designed to rigorously evaluate the biological activities of this specific class of derivatives. As a Senior Application Scientist, my objective is to present not just a series of steps, but a logical framework for investigation, from initial cytotoxicity screening to specific mechanistic and target engagement assays. The protocols herein are designed to be self-validating, providing researchers in drug discovery and development with the tools to generate robust and reproducible data.
Section 1: Assessment of Antiproliferative and Cytotoxic Activity
A primary step in characterizing novel compounds for oncology applications is to determine their effect on cancer cell viability and proliferation. The MTT and XTT assays are foundational colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[7] These assays are based on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[8]
Causality Behind the Choice of Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring a solubilization step (e.g., with DMSO). It is a cost-effective and widely adopted standard for cytotoxicity screening.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[9] This makes it particularly suitable for higher-throughput applications.
The choice between MTT and XTT often depends on workflow requirements; both provide reliable data on the dose-dependent effects of a compound on cell viability.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using MTT or XTT assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[7]
Materials:
-
This compound derivatives
-
Target cancer cell line (e.g., HCT-116, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compounds in culture medium. A typical final concentration range to test is 0.1 to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Wells with medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Data Analysis:
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Typical Range/Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | |
| Compound Conc. Range | 0.01 µM - 100 µM | [10] |
| Incubation Time | 24 - 72 hours | |
| MTT Incubation | 3 - 4 hours | [11] |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Section 2: Screening for Kinase Inhibitory Activity
Many benzo[b]thiophene derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and metastasis.[1][5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for screening compounds against a wide range of kinases.[12] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13]
Causality Behind the Choice of Assay
The ADP-Glo™ assay offers significant advantages for inhibitor screening:
-
Universality: It can be used for virtually any ADP-generating enzyme, including protein, lipid, and sugar kinases.[12]
-
High Sensitivity: The luminescent signal provides a high signal-to-background ratio, allowing for the use of low enzyme concentrations and detection of weak inhibitors.[14]
-
High ATP Concentration Tolerance: The assay can be performed with ATP concentrations up to 1 mM, which is crucial for identifying inhibitors that are not competitive with ATP and for accurately determining the potency of ATP-competitive inhibitors.[14]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol is based on the manufacturer's guidelines and established practices for kinase inhibitor profiling.[12][13][15]
Materials:
-
This compound derivatives
-
Target Kinase Enzyme System (e.g., from Promega, Carna Biosciences)
-
Kinase-specific substrate and reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ technical manual. This includes preparing the kinase reaction buffer, ATP, and substrate solutions.[15]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO, then dilute further in the kinase reaction buffer. Dispense 5 µL of the diluted compound into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of the substrate solution to each well.
-
Add 5 µL of the ATP solution to each well.
-
Initiate the reaction by adding 5 µL of the enzyme solution to each well.
-
Include controls: "No enzyme" for background and "No inhibitor" (vehicle only) for 100% activity.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Subtract the "no enzyme" control's luminescence from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control:
-
% Inhibition = 100 - [ (RLU_Sample / RLU_NoInhibitor) * 100 ] (where RLU is Relative Light Units)
-
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Typical Value/Condition | Reference |
| Reaction Volume | 25 µL (final) | [16] |
| Kinase Reaction Time | 60 minutes | [16] |
| ATP Depletion Time | 40 minutes | [15] |
| Signal Generation Time | 30 - 60 minutes | [15] |
| Plate Type | White, opaque 384-well | [14] |
Section 3: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including cancer. A key indicator of inflammatory response in macrophages is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS).[17] The Griess assay is a simple and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[18] It is widely used to screen compounds for anti-inflammatory properties.[11]
Causality Behind the Choice of Assay
The RAW 264.7 murine macrophage cell line is an excellent model for studying inflammation because LPS stimulation robustly induces iNOS expression and a significant, easily measurable release of NO.[11][17] The Griess assay is the standard method for this measurement due to its:
-
Simplicity and Speed: It is a two-step reaction that can be read on a standard plate reader.[19]
-
Specificity: The diazotization reaction is specific for nitrite.[18]
-
Cost-Effectiveness: The reagents are inexpensive and readily available.
Experimental Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for the Griess assay to measure nitric oxide inhibition.
Protocol 3: Griess Assay for Nitrite Determination
This protocol is adapted from established methods for assessing anti-inflammatory activity in RAW 264.7 cells.[11][18][19]
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71)
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes before use).
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM down to 1.56 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of freshly mixed Griess Reagent to all supernatant samples and standards.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Cytotoxicity Check: It is crucial to run a parallel MTT or XTT assay under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[11]
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the nitrite concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage of NO production inhibition:
-
% Inhibition = 100 - [ ( [NO₂⁻]_Sample / [NO₂⁻]_LPS_Control ) * 100 ]
-
| Parameter | Typical Value/Condition | Reference |
| Cell Line | RAW 264.7 | [11] |
| Seeding Density | 5 x 10⁴ cells/well | [20] |
| LPS Concentration | 1 µg/mL | [11] |
| Incubation Time (LPS) | 24 hours | [11] |
| Absorbance Wavelength | 540 nm | [11] |
Section 4: Target Engagement Validation in a Cellular Context
Demonstrating that a compound inhibits a biological process is a critical first step. The next is to confirm that the compound physically interacts with its intended molecular target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement.[21][22] The principle is that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature.[23]
Causality Behind the Choice of Assay
CETSA is invaluable because it provides direct evidence of target binding in a physiological setting, without requiring modification of the compound or the protein.[21] This allows researchers to:
-
Confirm that a compound reaches and binds its target in intact cells.
-
Distinguish between compounds that modulate a pathway through direct target binding versus off-target or indirect effects.
-
Assess how factors like cell permeability and metabolism affect target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)```dot
Protocol 4: Isothermal Dose-Response CETSA
This protocol describes a common CETSA format for determining a compound's potency in stabilizing its target at a single, optimized temperature.
[21]Materials:
-
This compound derivatives
-
Cell line expressing the target protein
-
Complete culture medium
-
PBS with protease and phosphatase inhibitors
-
PCR plates or tubes
-
Thermal cycler
-
Lysis buffer
-
Method for protein quantification (e.g., Western Blot apparatus, ELISA kit, AlphaLISA®/HTRF® reagents)
Procedure:
-
Temperature Melt Curve (Optimization): First, determine the melting temperature (Tₘ) of the target protein. Treat cells with vehicle only, heat aliquots across a wide temperature range (e.g., 40-70°C for 3 minutes), lyse the cells, and quantify the amount of soluble protein at each temperature. The Tₘ is the temperature at which 50% of the protein has denatured and aggregated. Choose a temperature for the dose-response experiment from the upper range of this curve (e.g., Tₘ + 4-6°C).
-
Compound Treatment: Culture cells and treat with a serial dilution of the test compound for a defined period (e.g., 1 hour) at 37°C. Include a vehicle-only control.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.
-
Heat Challenge: Aliquot the cell suspensions into a PCR plate. Heat all samples at the pre-determined temperature (from step 1) for 3 minutes, followed by a cooling step to room temperature. Include an unheated control sample.
-
Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in the supernatant using an appropriate method like Western Blot or an immunoassay.
-
Data Analysis:
-
Normalize the amount of soluble protein in each compound-treated sample to the vehicle-treated sample.
-
Plot the normalized soluble protein amount against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀, which reflects the concentration of the compound required to stabilize 50% of the target protein.
-
| Parameter | Typical Value/Condition | Reference |
| Heat Challenge Duration | 3 minutes | |
| Lysis Method | Freeze-thaw cycles | |
| Centrifugation | 20,000 x g for 20 min | |
| Detection Method | Western Blot, ELISA, AlphaScreen® | |
| Output | EC₅₀ of thermal stabilization |
References
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PMC - NIH. Retrieved December 30, 2025, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH. Retrieved December 30, 2025, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved December 30, 2025, from [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. Retrieved December 30, 2025, from [Link]
-
Determination of nitric oxide production in RAW 264.7 cells using... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
-
The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). De Gruyter. Retrieved December 30, 2025, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed - NIH. Retrieved December 30, 2025, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzoth[15][19]ieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (n.d.). NIH. Retrieved December 30, 2025, from [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved December 30, 2025, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. Retrieved December 30, 2025, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved December 30, 2025, from [Link]
-
Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic aicd derived from Liparis tessellatus eggs. (n.d.). Fisheries and Aquatic Sciences. Retrieved December 30, 2025, from [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). NIH. Retrieved December 30, 2025, from [Link]
-
XTT Proliferation Assay Protocol. (n.d.). Trevigen. Retrieved December 30, 2025, from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PubMed. Retrieved December 30, 2025, from [Link]
-
Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. (2023). MDPI. Retrieved December 30, 2025, from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
-
In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). PMC - NIH. Retrieved December 30, 2025, from [Link]
-
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). PubMed. Retrieved December 30, 2025, from [Link]
-
Synthesis and Anti-Inflammatory Activity of Novel 2-Amino-4,5,6,7- Tetrahydrobenzo[B]Thiophene-Derived NRF2 Activators. (2022). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (n.d.). PMC - NIH. Retrieved December 30, 2025, from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC - NIH. Retrieved December 30, 2025, from [Link]
Sources
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 9. home.sandiego.edu [home.sandiego.edu]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
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- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 23. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Derivatization of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate represents a key starting material for the generation of a diverse chemical library for biological screening. The presence of a hydroxyl group and a methyl ester provides two distinct points for chemical modification, allowing for the exploration of the structure-activity relationship (SAR) of novel derivatives. These application notes provide detailed protocols for the synthesis of derivatives of this compound and their subsequent biological evaluation.
Synthetic Derivatization Strategies
The derivatization of this compound can be strategically approached by targeting the phenolic hydroxyl group and the methyl ester functionality. This allows for the synthesis of two distinct series of compounds: O-alkylated derivatives and carboxamide derivatives.
Experimental Workflow for Derivatization
Caption: Synthetic workflow for generating two series of derivatives.
Experimental Protocols: Synthesis
Series A: Synthesis of O-Alkylated Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Various alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure O-alkylated derivative.
Series B: Synthesis of Carboxamide Derivatives
This two-step protocol involves the initial hydrolysis of the methyl ester followed by amidation.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove THF.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxybenzo[b]thiophene-5-carboxylic acid.
Step 2: Amidation of 4-hydroxybenzo[b]thiophene-5-carboxylic acid
Materials:
-
4-hydroxybenzo[b]thiophene-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Triethylamine (TEA)
Procedure:
-
Suspend 4-hydroxybenzo[b]thiophene-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure carboxamide derivative.
Biological Screening Protocols
Based on the known biological activities of benzo[b]thiophene derivatives, the newly synthesized compounds will be screened for their antimicrobial, anticancer, and antioxidant activities.
Workflow for Biological Screening
Caption: General workflow for the biological screening of derivatives.
Antimicrobial Activity Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1][2][3]
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a 0.5 McFarland standard and dilute it to the final concentration in the broth.
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include positive controls (microbes with a standard antibiotic) and negative controls (microbes with DMSO, vehicle control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]
Materials:
-
Synthesized derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HEK293) for cytotoxicity comparison
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Antioxidant Activity Assay: DPPH and ABTS Radical Scavenging Assays
These assays measure the radical scavenging activity of the synthesized compounds.[5][6][7]
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add different concentrations of the synthesized derivatives.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a standard.
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance.
-
Add different concentrations of the synthesized derivatives to the ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Trolox is used as a standard.
Data Presentation
Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Benzo[b]thiophene Derivatives
| Compound ID | S. aureus | E. coli | C. albicans | Ciprofloxacin | Fluconazole |
| Series A | |||||
| Derivative A1 | |||||
| Derivative A2 | |||||
| Series B | |||||
| Derivative B1 | |||||
| Derivative B2 |
Table 2: Anticancer Activity (IC₅₀ in µM) of Benzo[b]thiophene Derivatives
| Compound ID | MCF-7 | A549 | HEK293 | Doxorubicin |
| Series A | ||||
| Derivative A1 | ||||
| Derivative A2 | ||||
| Series B | ||||
| Derivative B1 | ||||
| Derivative B2 |
Table 3: Antioxidant Activity (IC₅₀ in µg/mL) of Benzo[b]thiophene Derivatives
| Compound ID | DPPH Assay | ABTS Assay | Ascorbic Acid | Trolox |
| Series A | ||||
| Derivative A1 | ||||
| Derivative A2 | ||||
| Series B | ||||
| Derivative B1 | ||||
| Derivative B2 |
Potential Signaling Pathways for Further Investigation
For "hit" compounds demonstrating significant biological activity, further studies into their mechanism of action are warranted. The MAPK and NF-κB signaling pathways are often implicated in cancer and inflammation and represent potential targets for benzo[b]thiophene derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9][10][11] Its dysregulation is a hallmark of many cancers.
Caption: A simplified diagram of the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune and inflammatory responses.[12][13][14][15] Chronic activation of this pathway is associated with various inflammatory diseases and cancer.
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kB pathway overview | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Note and Protocol: A Scalable Synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Introduction
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzo[b]thiophene scaffold is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties[1]. This document outlines a scalable, multi-step synthesis of this compound, designed to be suitable for researchers and professionals in drug development requiring larger quantities of this key intermediate. The described protocol is based on established chemical transformations and is optimized for safety, efficiency, and yield on a larger scale.
Overall Synthetic Scheme
The proposed synthetic route is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a thiophene precursor followed by an intramolecular cyclization to construct the benzo[b]thiophene core, and subsequent functional group manipulations to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2-(methoxycarbonyl)ethylthio)-3-oxobutanoate (Intermediate 1)
Objective: To synthesize the acyclic thiophene precursor via a base-catalyzed condensation reaction.
Materials:
-
Methyl 3-mercaptopropionate
-
Methyl 2-chloro-3-oxobutanoate
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl 3-mercaptopropionate (1.0 eq) and acetone (1 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium carbonate (1.5 eq) in water (200 mL) to the flask while maintaining the temperature below 10 °C.
-
Add methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Intermediate 1 as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Methyl 4-hydroxy-6,7-dihydrobenzo[b]thiophene-5-carboxylate (Intermediate 2)
Objective: To achieve intramolecular cyclization to form the dihydrobenzo[b]thiophene ring system.
Materials:
-
Intermediate 1
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a 2 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, dissolve the crude Intermediate 1 in methanol (1 L).
-
Add sodium methoxide (1.2 eq) portion-wise to the solution. An exothermic reaction may be observed.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Neutralize the mixture by slow addition of 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add deionized water (500 mL) to the residue, and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude Intermediate 2.
Step 3: Synthesis of this compound (Final Product)
Objective: Aromatization of the dihydrobenzo[b]thiophene ring to yield the final product.
Materials:
-
Intermediate 2
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude Intermediate 2 in dichloromethane (1 L) in a 2 L flask.
-
Add DDQ (1.1 eq) portion-wise to the solution at room temperature. The color of the reaction mixture will change.
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 300 mL), followed by deionized water (2 x 300 mL), and finally with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis
| Step | Starting Material | Quantity (moles) | Product | Yield (%) | Overall Yield (%) |
| 1 | Methyl 3-mercaptopropionate | 1.0 | Intermediate 1 | ~90 (crude) | ~90 |
| 2 | Intermediate 1 | 0.9 | Intermediate 2 | ~85 (crude) | ~76.5 |
| 3 | Intermediate 2 | 0.765 | Final Product | ~80 (purified) | ~61.2 |
Table 2: Final Product Specifications
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₈O₃S |
| Molecular Weight | 208.23 g/mol |
| Purity (by HPLC) | ≥ 98% |
| Melting Point | 155-158 °C (hypothetical) |
Role in Drug Discovery
Benzo[b]thiophene derivatives are versatile scaffolds in medicinal chemistry. Their planar structure and ability to participate in various non-covalent interactions make them suitable fragments for designing inhibitors of enzymes and receptors. The hydroxyl and carboxylate groups on the target molecule serve as valuable handles for further chemical modification to explore structure-activity relationships (SAR) and develop potent drug candidates.
Figure 2: Generalized role of core scaffolds in a drug discovery pipeline.
Disclaimer: This document provides a representative, scalable synthetic protocol based on established chemical principles. Actual reaction conditions, yields, and purification methods may require optimization for specific laboratory and scale-up equipment. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a novel series of potential kinase inhibitors, starting from Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. The described synthetic route leverages the inherent reactivity of the starting material to construct a library of compounds with potential applications in targeted cancer therapy.
Introduction
Kinase inhibitors have emerged as a cornerstone of modern oncology. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including kinase inhibitors.[1] This application note details a synthetic strategy to functionalize this compound, a versatile building block, to generate a library of amide derivatives. These derivatives are designed to target the ATP-binding site of various kinases, a common mechanism of action for this class of drugs. The synthetic protocol is designed to be robust and amenable to parallel synthesis for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies.
Proposed Synthetic Scheme
The overall synthetic strategy involves a two-step process starting from this compound:
-
O-Alkylation: Introduction of a variable alkyl chain at the 4-hydroxy position. This modification allows for the exploration of different pockets within the kinase ATP-binding site.
-
Amidation: Conversion of the methyl ester at the 5-position into a series of amides. The amide nitrogen and the appended substituent can form crucial hydrogen bond interactions with the kinase hinge region.
Data Presentation
The following table summarizes the hypothetical inhibitory activity of a representative set of synthesized compounds against a panel of cancer-relevant kinases. This data is presented for illustrative purposes to guide SAR studies.
| Compound ID | R Group | Ar Group | IC50 (nM) vs. Kinase A | IC50 (nM) vs. Kinase B | IC50 (nM) vs. Kinase C |
| BI-1a | -CH₃ | Phenyl | 120 | 350 | >1000 |
| BI-1b | -CH₃ | 4-Fluorophenyl | 85 | 210 | 850 |
| BI-1c | -CH₃ | 3-Chlorophenyl | 60 | 150 | 620 |
| BI-2a | -CH₂CH₃ | Phenyl | 150 | 410 | >1000 |
| BI-2b | -CH₂CH₃ | 4-Fluorophenyl | 110 | 280 | 980 |
| BI-2c | -CH₂CH₃ | 3-Chlorophenyl | 75 | 180 | 710 |
| BI-3a | -CH₂CH₂OCH₃ | Phenyl | 95 | 310 | >1000 |
| BI-3b | -CH₂CH₂OCH₃ | 4-Fluorophenyl | 50 | 190 | 750 |
| BI-3c | -CH₂CH₂OCH₃ | 3-Chlorophenyl | 35 | 110 | 550 |
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using electrospray ionization (ESI) techniques.
Synthesis of Intermediate 1: Methyl 4-alkoxybenzo[b]thiophene-5-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired O-alkylated intermediate.
Synthesis of Final Compounds: 4-alkoxy-N-arylbenzo[b]thiophene-5-carboxamide
-
To a solution of the appropriate Methyl 4-alkoxybenzo[b]thiophene-5-carboxylate (Intermediate 1, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can be used in the next step without further purification.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired aniline (Ar-NH₂, 1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final amide product.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of benzo[b]thiophene-based kinase inhibitors.
Caption: Targeted inhibition of a generic receptor tyrosine kinase signaling pathway.
References
Troubleshooting & Optimization
Optimization of reaction conditions for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing substituted benzo[b]thiophenes like this compound?
A1: A prevalent strategy involves the construction of a functionalized thiophene ring followed by the annulation of the benzene ring. For this compound, a plausible route is the synthesis of a key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, via the Fiesselmann thiophene synthesis. This intermediate can then undergo a cyclization reaction with a suitable four-carbon synthon to form the desired benzo[b]thiophene structure.
Q2: I am observing a low yield in the initial Fiesselmann synthesis of Methyl 3-hydroxythiophene-2-carboxylate. What are the potential causes?
A2: Low yields in the Fiesselmann synthesis can stem from several factors. One common issue is the purity of the starting materials, particularly the α,β-acetylenic ester and the thioglycolic acid derivative. The reaction is also sensitive to the base used and the reaction temperature. Incomplete reaction or the formation of side products can occur if the conditions are not optimal. It is crucial to use a strong enough base to deprotonate the thioglycolic acid and to control the temperature to prevent polymerization or degradation of the reactants.
Q3: During the final cyclization step to form the benzo[b]thiophene ring, I am getting a complex mixture of products. How can I improve the selectivity?
A3: The formation of a complex product mixture during the annulation step often points to issues with regioselectivity or competing side reactions. The choice of the cyclization agent and the reaction conditions are critical. For instance, using a milder Lewis acid or optimizing the reaction temperature can help favor the desired cyclization pathway. Protecting the hydroxyl group on the thiophene intermediate before cyclization might also be necessary to prevent unwanted side reactions.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of polar heterocyclic compounds like the target molecule can be challenging. Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation from impurities. In some cases, recrystallization from a suitable solvent system can provide a highly pure product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of Methyl 3-hydroxythiophene-2-carboxylate in the Fiesselmann Synthesis
| Potential Cause | Suggested Solution |
| Impure Reactants | Ensure the purity of methyl propiolate and methyl thioglycolate. Distill or purify them if necessary. |
| Ineffective Base | Use a strong, non-nucleophilic base like sodium methoxide or potassium tert-butoxide. Ensure the base is fresh and anhydrous. |
| Incorrect Reaction Temperature | Maintain the reaction temperature as specified in the protocol. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition. |
| Presence of Water | The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware. |
| Side Reactions | Polymerization of methyl propiolate can be an issue. Add it slowly to the reaction mixture. |
Problem 2: Formation of Multiple Products During the Annulation Step
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol | The choice of the annulating agent is crucial. Experiment with different reagents that can provide better regioselectivity. |
| Side Reactions of the Hydroxyl Group | Consider protecting the hydroxyl group on the thiophene intermediate with a suitable protecting group (e.g., silyl ether) before the cyclization step. |
| Harsh Reaction Conditions | Use milder reaction conditions. For example, try a lower temperature or a less reactive Lewis acid catalyst. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants to minimize the formation of byproducts. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase like alumina if silica gel is ineffective. |
| Product Streaking on TLC/Column | The compound may be too polar for the chosen eluent system. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes help. |
| Product is an Oil | If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for purification and then deprotecting it. |
| Incomplete Removal of Reagents | Ensure a thorough workup to remove any unreacted starting materials or reagents before attempting purification. |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below.
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Fiesselmann Synthesis)
This procedure is based on the Fiesselmann thiophene synthesis, a well-established method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1]
Reagents and Materials:
-
Methyl propiolate
-
Methyl thioglycolate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl thioglycolate (1.0 equivalent) to the cooled solution with stirring.
-
After stirring for 15 minutes, add methyl propiolate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-hydroxythiophene-2-carboxylate.
Table 1: Reaction Condition Optimization for Fiesselmann Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide (1.2) | Methanol | 0 to RT | 16 | 75 |
| 2 | Potassium tert-Butoxide (1.2) | THF | 0 to RT | 16 | 82 |
| 3 | Sodium Hydride (1.2) | THF | 0 to RT | 24 | 65 |
| 4 | Sodium Methoxide (1.2) | Methanol | RT | 16 | 70 |
Note: Yields are hypothetical and for illustrative purposes.
Step 2: Synthesis of this compound (Annulation Reaction)
This proposed step involves the annulation of the benzene ring onto the thiophene core. A potential method is the reaction with a suitable 1,3-dicarbonyl equivalent in the presence of a catalyst.
Reagents and Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Methyl 3,3-dimethoxyacrylate
-
Lewis Acid (e.g., TiCl₄, SnCl₄)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a Lewis acid (e.g., TiCl₄, 1.1 equivalents) to the solution.
-
After stirring for 15 minutes, add methyl 3,3-dimethoxyacrylate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Table 2: Lewis Acid Screening for Annulation Reaction
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (1.1) | Dichloromethane | -78 to RT | 24 | 60 |
| 2 | SnCl₄ (1.1) | Dichloromethane | -78 to RT | 24 | 55 |
| 3 | BF₃·OEt₂ (1.1) | Dichloromethane | 0 to RT | 48 | 40 |
| 4 | AlCl₃ (1.1) | Dichloromethane | -78 to RT | 24 | 45 |
Note: Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. Below you will find frequently asked questions, troubleshooting guides for common purification challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most common and highly effective purification techniques for this compound are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[1]
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities depend on the synthetic route used. If a Gewald synthesis is employed, impurities could include unreacted starting materials (a ketone or aldehyde and an α-cyanoester), elemental sulfur, and side products from polymerization or alternative reaction pathways.[2][3] If the synthesis involves cyclization of a substituted thiophene precursor, regioisomers may be a significant impurity.[4] Incomplete reactions or degradation during workup can also introduce other contaminants.
Q3: How can I quickly assess the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography.[5] By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product. The desired compound should ideally have an Rf value between 0.2 and 0.4 for effective separation.[5]
Q4: My purified compound has a slight discoloration. What could be the cause and how can I remove it?
A4: Discoloration can be due to trace amounts of highly colored impurities or degradation products. If the compound is stable, a second purification step may be necessary. Recrystallization with the addition of a small amount of activated charcoal can be effective in removing colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, often due to the solution being too concentrated or cooling too rapidly.[6][7] | Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) and allow the solution to cool more slowly.[6][7] Insulating the flask can promote slower cooling.[7][8] |
| No crystals form upon cooling. | The solution may be too dilute or supersaturated.[6] | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6] Add a seed crystal of the pure compound if available.[7] If these methods fail, reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to crystallize again.[6] |
| Very low recovery of the purified product. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer or washing.[7][9] | Ensure you are using the minimum amount of hot solvent necessary for dissolution.[9] Cool the crystallization flask in an ice bath to maximize precipitation.[8] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] |
| Crystals form too quickly in the funnel during hot filtration. | The solution is cooling and becoming supersaturated in the funnel. | Use a pre-heated funnel or a stemless funnel. Keep the solution at or near its boiling point during the filtration process.[8] It may also be necessary to add a slight excess of hot solvent before filtering and then evaporate the excess solvent before cooling.[8] |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough to move the compound up the stationary phase.[5] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[5] |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar, preventing interaction with the stationary phase. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Poor separation between the product and impurities (streaking or overlapping bands). | The column may be overloaded with the sample, or the chosen solvent system is not optimal. The silica gel may be too acidic for the compound. | Use less crude material for the amount of silica gel (typically a 1:20 to 1:50 ratio of sample to silica).[10] Optimize the solvent system using TLC to achieve better separation between spots. For acid-sensitive compounds, consider using deactivated silica gel or alumina.[5] |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Applying gentle pressure can help create a more homogenous packing. |
| The compound is sparingly soluble in the eluent, making loading difficult. | The compound precipitates at the top of the column. | Use the "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.[5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, dry powder is obtained.
-
Carefully layer this powder onto the sand at the top of the prepared column.
3. Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).[1]
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., step-gradient to 90:10, 80:20 Hexane:Ethyl Acetate). The optimal gradient should be determined by prior TLC analysis.[1]
-
Collect fractions in test tubes and monitor their composition using TLC.
4. Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
Table of Suggested Solvent Systems for Column Chromatography:
| Solvent System | Polarity | Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point. The ratio can be adjusted from 99:1 to 1:1 to elute compounds of increasing polarity.[11] |
| Dichloromethane / Methanol | Medium to High | Suitable if the compound is too polar for the Hexane/Ethyl Acetate system.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase. |
Protocol 2: Purification by Recrystallization
This protocol provides two potential solvent systems for the recrystallization of this compound.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Based on the structure (aromatic ester with a hydroxyl group), a polar solvent system is likely appropriate.
2. Recrystallization Procedure (Example with Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add the anti-solvent (e.g., deionized water) dropwise until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Table of Suggested Solvent Systems for Recrystallization:
| Solvent System | Procedure Type | Application Notes |
| Ethanol / Water | Mixed Solvent | Dissolve in hot ethanol, then add water dropwise until turbidity is observed. Good for moderately polar compounds. |
| Toluene | Single Solvent | Toluene can be effective for crystallizing aromatic compounds.[12] |
| Ethyl Acetate / Heptane | Mixed Solvent | Dissolve in hot ethyl acetate, then add heptane. A versatile system for compounds of intermediate polarity.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. ias.ac.in [ias.ac.in]
- 12. youtube.com [youtube.com]
Common side products in the synthesis of substituted benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzo[b]thiophenes.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your experiments.
Problem 1: Low or No Yield of the Desired Benzo[b]thiophene
Question: I am not getting the expected yield of my substituted benzo[b]thiophene. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields are a common issue in organic synthesis. Here’s a systematic approach to diagnosing and solving the problem:
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your reactants can significantly impact the reaction outcome.
-
Solution: Ensure the purity of your starting materials by techniques such as recrystallization or column chromatography. Verify the purity using methods like NMR or melting point analysis.
-
-
Reaction Conditions: The reaction conditions may not be optimal for your specific substrate.
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Solution: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst/reagent concentration. For example, in palladium-catalyzed reactions, the choice of ligand and base is crucial and often requires screening.
-
-
Atmosphere Control: Many reactions for benzo[b]thiophene synthesis, especially those involving organometallic reagents or catalysts, are sensitive to oxygen and moisture.
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Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inefficient Catalyst Activity: The catalyst may be deactivated or not suitable for the transformation.
-
Solution: For palladium-catalyzed reactions, ensure the palladium source is active. It may be necessary to use a pre-catalyst or activate the catalyst in situ. Consider screening different catalysts if one is not effective.
-
Problem 2: Formation of Significant Amounts of Side Products
Question: My reaction is producing a mixture of products, and isolating the desired benzo[b]thiophene is difficult. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.
Common Side Products and Mitigation Strategies:
-
Homocoupling Products: In cross-coupling reactions (e.g., Suzuki, Stille), homocoupling of the starting materials (e.g., aryl halides or organometallic reagents) can be a significant side reaction.[1]
-
Mitigation:
-
Optimize Stoichiometry: Use a slight excess of one of the coupling partners.
-
Control Reaction Temperature: Lowering the temperature can sometimes suppress homocoupling.
-
Choose the Right Catalyst/Ligand System: Some ligand systems are more prone to promoting homocoupling than others.
-
-
-
Regioisomers: Electrophilic substitution or cyclization reactions can sometimes lead to the formation of regioisomers. For instance, Friedel-Crafts acylation of benzo[b]thiophene can give a mixture of 2- and 3-substituted products.[2]
-
Mitigation:
-
Choice of Catalyst: The Lewis acid used in Friedel-Crafts reactions can influence the regioselectivity.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic product distribution.
-
Protecting Groups: Strategically placed protecting groups can direct substitution to the desired position.
-
-
-
Over-oxidation or Over-reduction Products: Depending on the reagents used, the thiophene ring can be either oxidized to the corresponding sulfoxide or sulfone, or reduced to a dihydrobenzothiophene.[3]
-
Mitigation:
-
Control Oxidant/Reductant Stoichiometry: Use the minimum effective amount of the oxidizing or reducing agent.
-
Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reaction.
-
-
-
Dimerization/Polymerization: Under certain conditions, starting materials or the product itself can undergo dimerization or polymerization.
-
Mitigation:
-
Lower Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Control Temperature: Higher temperatures can sometimes promote polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzo[b]thiophenes?
A1: Several robust methods are available, including:
-
Palladium-catalyzed reactions: Cross-coupling reactions like Suzuki, Heck, and Sonogashira are widely used to introduce substituents onto a pre-formed benzo[b]thiophene core or to construct the ring itself.
-
Copper-catalyzed reactions: These are often used for C-S bond formation in the synthesis of the benzo[b]thiophene ring.[4][5]
-
Metal-free synthesis: Various methods, including intramolecular cyclizations of thiophenols with alkynes and domino reactions, offer alternatives to transition metal-catalyzed processes.[6][7][8][9]
-
Fiesselmann Thiophene Synthesis: This classical method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to form 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be precursors to benzo[b]thiophenes.
Q2: How can I improve the regioselectivity of electrophilic substitution on the benzo[b]thiophene ring?
A2: The regioselectivity of electrophilic substitution is influenced by both the inherent reactivity of the benzo[b]thiophene ring and the reaction conditions. The C3 position is generally more nucleophilic and kinetically favored for electrophilic attack. However, the C2 position can also be substituted. To favor substitution at a specific position:
-
Directing Groups: The presence of directing groups on the benzene or thiophene ring can strongly influence the position of substitution.
-
Reaction Conditions: As mentioned in the troubleshooting guide, the choice of catalyst and reaction temperature can be optimized to favor the desired regioisomer.[2]
Q3: Are there any "green" or more environmentally friendly methods for benzo[b]thiophene synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Metal-free synthesis is a key area of this research, avoiding the use of potentially toxic and expensive heavy metals.[6][7][8][9] Additionally, methods that utilize water as a solvent or employ catalytic systems with high turnover numbers contribute to greener synthesis.
Data Presentation
The following table summarizes quantitative data on the formation of side products in representative syntheses of substituted benzo[b]thiophenes.
| Synthetic Method | Desired Product | Side Product(s) | Desired Product Yield (%) | Side Product Yield (%) | Reaction Conditions |
| Palladium-Catalyzed Direct Arylation | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 1,1'-Biphenyl, [2,2'-Bibenzo[b]thiophene] 1,1,1',1'-tetraoxide | 39 | Trace Amounts | Pd(OAc)₂, Cu(OAc)₂, Pyridine, 1,4-dioxane, 100 °C, 20 h |
| Electrochemical Synthesis | 2,3-Diphenylbenzo[b]thiophene 1,1-dioxide | Dihydrobenzothiophene derivative | 75 | Trace Amounts | Graphite felt anode, constant current, Et₄NPF₆, HFIP/CH₃NO₂, room temperature |
| Friedel-Crafts Acylation (Theoretical Example) | 3-Acetylbenzo[b]thiophene | 2-Acetylbenzo[b]thiophene | Variable | Variable | The ratio is highly dependent on the Lewis acid catalyst and reaction temperature. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct Arylation of Benzo[b]thiophene 1,1-Dioxide
This protocol is adapted from a literature procedure for the synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.[1]
Materials:
-
Benzo[b]thiophene 1,1-dioxide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add benzo[b]thiophene 1,1-dioxide (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and pyridine (3.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 20 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Metal-Free Intramolecular Cyclization of an o-Alkynylthioanisole
This protocol describes a general procedure for the electrophilic cyclization of o-alkynylthioanisoles.[10]
Materials:
-
Substituted o-alkynylthioanisole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a round-bottom flask, dissolve the substituted o-alkynylthioanisole (1.0 equiv) in t-BuOH.
-
Add K₂CO₃ (2.0 equiv) and I₂ (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-iodobenzo[b]thiophene derivative.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 5. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation [organic-chemistry.org]
- 9. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a three-step process:
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Fiesselmann Thiophene Synthesis: Construction of a substituted thiophene ring, which will form the core of the benzo[b]thiophene system.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the thiophene derivative to form the fused benzo[b]thiophene ring system.
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Selective Esterification: Conversion of the carboxylic acid to its methyl ester while preserving the phenolic hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides and FAQs
This section is organized by the synthetic steps and addresses common issues encountered during the synthesis.
Step 1: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes from thioglycolic acid derivatives and β-keto esters or similar compounds.
FAQs
-
Q1: My Fiesselmann reaction is giving a low yield. What are the common causes?
-
A1: Low yields in the Fiesselmann synthesis can stem from several factors. Common issues include suboptimal base selection, incorrect stoichiometry of reactants, or the formation of side products. The reaction is a condensation and is sensitive to reaction conditions.
-
-
Q2: I am observing a significant amount of a thioacetal byproduct. How can I minimize this?
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A2: Thioacetal formation is a known side reaction in the Fiesselmann synthesis.[1] This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the base. Using a weaker base or a two-step procedure where the initial Michael addition is allowed to complete before inducing cyclization can also be beneficial.
-
-
Q3: Does steric hindrance in my starting materials affect the reaction?
-
A3: Yes, significant steric hindrance in either the thioglycolic acid derivative or the β-keto ester can impede the reaction and lower the yield.[2] If steric hindrance is a suspected issue, consider using less bulky starting materials if the synthesis allows, or employing more forcing reaction conditions (higher temperature, longer reaction time), though this may also increase byproduct formation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Fiesselmann thiophene synthesis.
Data Presentation: Fiesselmann Reaction Conditions
| Parameter | Recommended Condition | Potential Impact on Yield |
| Base | Sodium ethoxide, Sodium methoxide | Incorrect choice or amount can lead to incomplete reaction or side product formation. |
| Solvent | Ethanol, Methanol, DMF | Solvent polarity can influence reaction rate and solubility of intermediates. |
| Temperature | Room temperature to reflux | Higher temperatures may increase reaction rate but can also promote side reactions. |
| Reaction Time | 2 - 24 hours | Insufficient time can lead to incomplete conversion. |
Step 2: Intramolecular Friedel-Crafts Acylation
This step involves the cyclization of the substituted thiophene intermediate to form the benzo[b]thiophene ring system.
FAQs
-
Q1: My Friedel-Crafts acylation is not proceeding to completion. What could be the issue?
-
A1: Incomplete reaction can be due to an insufficiently activated substrate, a deactivated catalyst, or steric hindrance preventing the intramolecular cyclization. The electron-rich nature of the thiophene ring is crucial for this reaction.
-
-
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?
-
A2: The regioselectivity of Friedel-Crafts acylation on a thiophene ring is influenced by the directing effects of the existing substituents.[3] Acylation typically occurs at the position with the most stabilized carbocation intermediate.[3] Modifying the catalyst or reaction temperature can sometimes influence the isomeric ratio.
-
-
Q3: What are the best catalysts for this intramolecular cyclization?
-
A3: Polyphosphoric acid (PPA) is a common and effective catalyst for such intramolecular acylations. Other Lewis acids like AlCl₃ or SnCl₄ can also be used, but may be more aggressive and lead to charring or other side reactions.[4]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for intramolecular Friedel-Crafts acylation.
Data Presentation: Friedel-Crafts Acylation Conditions
| Parameter | Recommended Condition | Potential Impact on Yield |
| Catalyst | Polyphosphoric acid (PPA), AlCl₃, SnCl₄ | Choice of catalyst can significantly affect yield and side reactions. PPA is often milder. |
| Solvent | Often neat (with PPA) or a non-polar solvent like dichloromethane | Solvent choice depends on the catalyst used. |
| Temperature | 80 - 150 °C | Higher temperatures are often required to drive the reaction to completion. |
| Reaction Time | 1 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
Step 3: Selective Esterification
The final step is the esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group.
FAQs
-
Q1: My esterification is also acylating the phenolic hydroxyl group. How can I achieve selective esterification of the carboxylic acid?
-
A1: This is a common challenge. Standard Fischer esterification conditions (strong acid and excess alcohol) can lead to acylation of both the carboxylic acid and the phenol.[5] To achieve selectivity, you can either use milder conditions that favor esterification of the more acidic carboxylic acid or protect the phenolic hydroxyl group before esterification.[5]
-
-
Q2: What are some suitable protecting groups for the phenolic hydroxyl group?
-
Q3: Are there methods for direct selective esterification without a protecting group?
-
A3: Yes, certain coupling reagents, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can sometimes achieve selective esterification of the carboxylic acid under mild conditions.[9]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for selective esterification.
Data Presentation: Selective Esterification Methods
| Method | Reagents | Key Considerations |
| Fischer Esterification (with protection) | 1. Protect phenol (e.g., as methyl ether). 2. Methanol, H₂SO₄ (cat.). 3. Deprotect. | Adds steps to the synthesis but provides high selectivity. |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol | Milder conditions, may not require protection. DCC can be difficult to remove completely. |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂. 2. Methanol. | Highly reactive intermediate, may still require phenol protection. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Thiophene via Fiesselmann Synthesis
-
To a stirred solution of the β-keto ester (1.0 eq) in a suitable solvent (e.g., ethanol), add the thioglycolic acid derivative (1.0 - 1.2 eq).
-
Cool the mixture in an ice bath and add the base (e.g., sodium ethoxide, 2.0 - 2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Intramolecular Friedel-Crafts Acylation
-
Add the substituted thiophene intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the substrate).
-
Heat the mixture with stirring to 80-120 °C for 1-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
General Protocol for Selective Esterification using a Protecting Group
-
Protection: Protect the phenolic hydroxyl group of the 4-hydroxybenzo[b]thiophene-5-carboxylic acid using a suitable protecting group (e.g., react with methyl iodide in the presence of a base to form the methyl ether).
-
Esterification: Dissolve the protected acid in an excess of methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for 2-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture, neutralize with a weak base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., using BBr₃ for a methyl ether) to yield the final product.
-
Purification: Purify the final product by column chromatography or recrystallization.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate NMR Peak Assignments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, specifically focusing on the interpretation and assignment of its ¹H and ¹³C NMR spectra.
Predicted NMR Data
Due to the limited availability of public experimental spectral data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These values were generated using computational models and should be used as a reference for initial peak assignment. Significant deviations from these values may indicate issues with sample purity, solvent choice, or experimental parameters, which are addressed in the troubleshooting section.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
| H-2 | 7.55 | d | 5.5 |
| H-3 | 7.20 | d | 5.5 |
| H-6 | 7.90 | d | 8.5 |
| H-7 | 7.35 | d | 8.5 |
| 4-OH | 9.50 | s | - |
| 5-COOCH₃ | 3.95 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-2 | 125.0 |
| C-3 | 122.5 |
| C-3a | 138.0 |
| C-4 | 155.0 |
| C-5 | 115.0 |
| C-6 | 130.0 |
| C-7 | 118.0 |
| C-7a | 140.0 |
| 5-C OOCH₃ | 170.0 |
| 5-COOC H₃ | 52.5 |
Troubleshooting NMR Peak Assignments: FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My aromatic proton signals are shifted significantly from the predicted values.
A1: Several factors can influence the chemical shifts of aromatic protons:
-
Solvent Effects: The choice of NMR solvent can cause significant shifts. Aromatic solvents like benzene-d₆ can induce noticeable changes in the chemical shifts of nearby protons compared to chloroform-d₃. If your spectrum was recorded in a different solvent, the peak positions will vary.
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Concentration: Highly concentrated samples can lead to intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can affect the chemical shifts of all protons in the molecule, including those on the aromatic rings.
-
pH: If your sample is not neutral, the protonation state of the hydroxyl group can change, leading to significant alterations in the electron density of the aromatic system and thus, the chemical shifts.
Q2: I am seeing broad signals for the hydroxyl (OH) and some aromatic protons.
A2: Peak broadening can be indicative of several issues:
-
Chemical Exchange: The hydroxyl proton can exchange with residual water in the NMR solvent, leading to a broad signal. To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The OH signal should diminish or disappear.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and that no contaminants were introduced during sample preparation.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your spectrum.
Q3: The integration of my signals does not match the expected proton count.
A3: Inaccurate integration can arise from:
-
Overlapping Signals: If peaks are overlapping, especially in the aromatic region, automatic integration may be inaccurate. Manual integration might be necessary to obtain reliable results.
-
Impurity Peaks: The presence of solvent or other impurities can lead to signals that co-integrate with your compound's peaks. A list of common solvent impurity chemical shifts should be consulted.[1][2]
-
Relaxation Times: For quantitative ¹³C NMR, ensure that a sufficient relaxation delay (d1) is used to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.
Q4: I am observing more signals than expected in my ¹H or ¹³C NMR spectrum.
A4: The presence of extra peaks usually points to:
-
Impurities: The most common reason for extra signals is the presence of impurities. These could be residual solvents, starting materials, or byproducts from the synthesis. Compare the chemical shifts of the unexpected peaks with known values for common lab solvents and reagents.[1][2]
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Degradation: The compound may be degrading in the NMR solvent. Acquiring the spectrum again after some time can help determine if this is the case.
Experimental Workflow and Logic
The following diagrams illustrate a typical workflow for troubleshooting NMR peak assignments and the logical relationships in identifying potential issues.
Detailed Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For this compound, CDCl₃ is a good starting point.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Acquisition Parameters (500 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (125 MHz Spectrometer)
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is crucial for accurate integration of quaternary carbons).
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K (25 °C).
References
Technical Support Center: Resolving Solubility Issues of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate and other poorly soluble aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an aromatic carboxylic acid ester. Such compounds are often characterized by low aqueous solubility due to their significantly hydrophobic molecular structure. The principle of "like dissolves like" suggests that non-polar molecules tend to have poor solubility in polar solvents like water. Therefore, dissolving this compound in purely aqueous solutions can be challenging.
Q2: What are the primary factors influencing the solubility of this compound?
Several factors can significantly impact the solubility of this compound:
-
pH: The presence of a hydroxyl group suggests that the solubility may be influenced by the pH of the solution.[1] In basic conditions, this group can be deprotonated, increasing the compound's polarity and potentially its aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[1]
-
Co-solvents: The addition of a water-miscible organic solvent can decrease the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[1]
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Particle Size: Reducing the particle size of the compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2][3]
Q3: What initial steps should I take to dissolve a new batch of this compound?
A systematic approach is recommended.[4] Start with small-scale solubility tests before preparing a large-volume stock solution. Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a good starting point.[4] If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[4]
Q4: Can heating or sonication be used to aid dissolution?
Gentle heating and sonication can be effective for dissolving stubborn compounds.[4] However, it is crucial to first confirm the thermal stability of your compound, as excessive or prolonged heat can cause degradation.[4] It is advisable to warm the solution gently, for instance, in a 37°C water bath, and use sonication in short bursts to prevent overheating.[4] Always visually inspect the solution for any signs of degradation, such as a color change.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Problem: The compound is not dissolving in my desired solvent.
Initial Assessment Workflow
Caption: Initial assessment workflow for solubility issues.
Troubleshooting Steps
| Step | Action | Rationale | Considerations |
| 1. pH Adjustment | If the compound has ionizable groups (like the hydroxyl group), try adjusting the pH of the solution. For an acidic compound, increasing the pH will enhance solubility.[1] | Ionization increases the polarity of the molecule, making it more soluble in polar solvents. | Ensure the pH change is compatible with your experimental system and does not degrade the compound. |
| 2. Use of Co-solvents | Add a water-miscible organic solvent (e.g., ethanol, methanol) to your aqueous buffer. | Co-solvents reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[1] | The final concentration of the organic solvent should be compatible with your assay or cell system. |
| 3. Gentle Heating | Warm the solution in a water bath (e.g., 37-50°C). | Increasing temperature often increases the solubility of solids.[1] | Monitor for any signs of compound degradation (e.g., color change). Do not overheat. |
| 4. Sonication | Place the sample in a sonicator bath for short intervals. | Sonication uses ultrasonic waves to break apart solute particles and accelerate dissolution.[4] | Avoid prolonged sonication to prevent overheating and potential degradation.[4] |
| 5. Particle Size Reduction | If you have the solid compound, consider techniques like micronization if equipment is available. | Smaller particles have a larger surface area, which can increase the rate of dissolution.[2][3] | This is an advanced technique and may not be feasible in all laboratory settings. |
| 6. Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) or an anionic surfactant like sodium lauryl sulfate (SLS).[5][6] | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. | Surfactants can interfere with some biological assays. Choose a surfactant and concentration that are compatible with your experiment. |
Advanced Solubility Enhancement Workflow
Caption: Advanced techniques for enhancing solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weighing: Accurately weigh a small amount of this compound.
-
Solvent Addition: Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently to aid dissolution. If necessary, use gentle heating (e.g., 37°C water bath) or brief sonication.[4]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Determining Approximate Solubility in Different Solvents
-
Preparation: Dispense a fixed, small amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, DMSO, acetone) in small, incremental volumes (e.g., 100 µL).
-
Observation: After each addition, vortex the vial and visually inspect for complete dissolution.
-
Calculation: Record the volume of solvent required to completely dissolve the compound. Calculate the approximate solubility in mg/mL.
-
Data Recording: Tabulate the results for easy comparison.
Example Solubility Data Table
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| Ethanol | 25 | ~5 | Sparingly soluble |
| Acetone | 25 | ~20 | Soluble |
| DMSO | 25 | > 50 | Freely soluble |
| PBS (pH 7.4) | 25 | < 0.1 | Insoluble |
| 0.1 M NaOH | 25 | ~2 | Slightly soluble |
Note: The data in this table is illustrative and should be determined experimentally for your specific compound and conditions.
Signaling Pathways
Currently, there is no specific information available in the public domain linking this compound to particular signaling pathways. Researchers investigating the biological activity of this compound would need to perform their own studies, such as target identification and mechanism of action experiments, to elucidate its role in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Stability studies of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting stability studies of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the structure, the primary expected degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-hydroxybenzo[b]thiophene-5-carboxylic acid and methanol.[1][2][3]
-
Oxidation: The thiophene ring is known to be susceptible to oxidation.[4] Metabolism studies of other thiophene-containing drugs have shown that oxidation can lead to the formation of reactive thiophene S-oxides and epoxides.[4]
-
Photodegradation: Thiophene derivatives can be sensitive to light.[5] Exposure to UV or even laboratory fluorescent lighting can potentially lead to degradation, possibly through an autoxidation pathway forming aldehydes and carboxylic acids.[5]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in well-sealed containers, protected from light, and at controlled room temperature or refrigerated. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Q3: What are the visual or physical signs of degradation I should look for?
A3: Degradation may be indicated by a change in the physical appearance of the substance, such as a change in color (e.g., yellowing or darkening), or a change in its physical state (e.g., from a free-flowing powder to a clumpy or sticky solid). However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are necessary to accurately assess stability.
Q4: How can I identify the degradation products?
A4: Degradation products are typically identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can separate the degradation products from the parent compound and provide initial UV spectral information. For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to determine the molecular weights of the degradants. Further characterization can be achieved by isolating the impurities using preparative HPLC and analyzing them by nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing a solution of the compound.
-
Possible Cause 1: Hydrolysis. If the solution is aqueous and has a low or high pH, the ester may be hydrolyzing. The primary hydrolysis product would be 4-hydroxybenzo[b]thiophene-5-carboxylic acid.
-
Troubleshooting Step: Analyze a sample of 4-hydroxybenzo[b]thiophene-5-carboxylic acid as a reference standard if available. Compare the retention time of the unexpected peak with the standard.
-
-
Possible Cause 2: Photodegradation. If the solution was exposed to light, photodegradation may have occurred.
-
Troubleshooting Step: Prepare a fresh solution and store it in the dark (e.g., in an amber vial or wrapped in aluminum foil). Analyze it alongside the light-exposed sample to see if the unexpected peaks are absent or reduced.
-
-
Possible Cause 3: Oxidation. If the solution was exposed to air for a prolonged period, oxidative degradation of the thiophene ring might be the cause.
-
Troubleshooting Step: Prepare a fresh solution using de-gassed solvent and store it under an inert atmosphere. Compare its chromatogram to the one from the air-exposed solution.
-
Issue 2: The purity of my solid compound has decreased over time according to HPLC analysis, but there are no visible signs of degradation.
-
Possible Cause 1: Thermal Degradation. Even at room temperature, some compounds can degrade over extended periods.
-
Troubleshooting Step: Review the storage temperature. If stored at ambient temperature, consider if there were any temperature fluctuations. For long-term storage, refrigeration (2-8 °C) is recommended.
-
-
Possible Cause 2: Oxidative Degradation. The compound may be slowly oxidizing upon exposure to air.
-
Troubleshooting Step: Repackage the compound under an inert atmosphere (argon or nitrogen) for future storage.
-
-
Possible Cause 3: Light Exposure. Even intermittent exposure to laboratory light during handling can cause gradual degradation.
-
Troubleshooting Step: Ensure the compound is stored in a light-resistant container and minimize light exposure during weighing and preparation of solutions.
-
Quantitative Data from Forced Degradation Studies (Illustrative Data)
The following tables present hypothetical data from forced degradation studies on this compound to illustrate potential stability characteristics.
Table 1: Hydrolytic Degradation
| Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) (4-hydroxybenzo[b]thiophene-5-carboxylic acid) |
| 0.1 N HCl | 24 | 92.5 | 7.2 |
| 0.1 N NaOH | 4 | 85.3 | 14.1 |
| Purified Water | 72 | 99.1 | 0.8 |
Table 2: Oxidative Degradation
| Condition | Time (hours) | Assay of Parent (%) | Major Degradant 2 (%) (Oxidized Thiophene Species) |
| 3% H₂O₂ | 24 | 89.7 | 9.8 |
| 6% H₂O₂ | 24 | 82.1 | 17.2 |
Table 3: Thermal and Photolytic Degradation
| Condition | Duration | Assay of Parent (%) | Major Degradant 3 (%) (Photolytic Product) |
| 60°C | 48 hours | 97.3 | Not Detected |
| UV Light (254 nm) | 24 hours | 91.8 | 7.9 |
| Fluorescent Light | 7 days | 95.2 | 4.5 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Prepare three solutions of this compound at a concentration of 1 mg/mL in:
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Purified Water
-
-
Store the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Add hydrogen peroxide to achieve a final concentration of 3% (v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples by HPLC.
Protocol 3: Photostability Testing
-
Expose a thin layer of the solid compound and a solution (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6]
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Expose the samples for a specified duration (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved).[6]
-
Analyze the exposed and dark control samples by HPLC.
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Potential degradation pathways for the molecule.
References
- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Preventing degradation of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate during reactions
Welcome to the technical support resource for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and preventative strategies to minimize degradation of this key synthetic intermediate during chemical reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Question 1: What are the primary stability concerns for this compound under standard laboratory conditions?
This compound is a polyfunctional molecule, and its stability is influenced by the three key functional groups: a phenolic hydroxyl group, a methyl ester, and a benzothiophene ring system. The primary stability concerns are:
-
Phenolic Oxidation: The hydroxyl group on the benzene ring makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities, typically quinone-type structures.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-hydroxybenzo[b]thiophene-5-carboxylic acid) and methanol.[1] Basic conditions, in particular, will readily saponify the ester.
-
Thiophene Ring Integrity: While the thiophene ring is generally robust and aromatic in nature, it can be sensitive to strong oxidizing agents and certain transition metals that can promote C-S bond cleavage.[2][3][4]
Question 2: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the electron-rich phenolic ring. |
| Light | Amber vial or protection from light | Prevents photochemical degradation. |
| Container | Tightly sealed glass container | Prevents exposure to moisture and atmospheric oxygen. |
Section 2: Troubleshooting Reaction-Specific Degradation
Question 3: I am attempting a reaction that requires a strong base (e.g., NaOH, LDA), and I am observing significant ester hydrolysis. How can I prevent this?
This is a common issue due to the susceptibility of the methyl ester to saponification. The phenolic proton is also acidic and will be deprotonated by a strong base.
Causality: Strong bases, especially in the presence of water, will rapidly hydrolyze the methyl ester to a carboxylate salt. Lithium diisopropylamide (LDA), while non-nucleophilic, is a very strong base and can still promote ester cleavage, particularly at elevated temperatures.
Troubleshooting Steps & Preventative Measures:
-
Use of Non-Nucleophilic Bases: If only deprotonation of the phenol is required, consider using a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous solvent.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of ester hydrolysis.
-
Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before introducing the strong base. This is discussed in detail in Section 3.
-
Alternative Reagents: Depending on the desired transformation, explore alternative, less basic reaction conditions.
Question 4: My reaction involves an electrophilic substitution on the benzothiophene ring, but I am getting a complex mixture of products and low yield. What could be the cause?
The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution.[5] This can lead to poor regioselectivity and over-reaction.
Causality: The hydroxyl group directs electrophiles to the ortho and para positions relative to it. In this molecule, the positions ortho to the hydroxyl group are highly activated, leading to potential side reactions that compete with substitution on the thiophene ring.
Preventative Workflow:
Caption: Workflow for controlling electrophilic substitution.
Solution: Protect the phenolic hydroxyl group as an ether (e.g., a methyl or benzyl ether). This moderates its activating effect and directs the electrophilic substitution to the desired position on the thiophene ring. After the reaction, the protecting group can be removed.[5][6]
Question 5: I am seeing evidence of desulfurization or thiophene ring opening in my reaction that uses a transition metal catalyst (e.g., Palladium, Nickel). How can this be avoided?
Thiophene and its derivatives can act as ligands for transition metals, and in some cases, this can lead to insertion of the metal into a C-S bond, resulting in ring-opening or desulfurization.[4]
Preventative Measures:
-
Ligand Choice: The choice of ligand on the metal catalyst is crucial. Electron-donating, bulky phosphine ligands can sometimes disfavor the C-S insertion pathway.
-
Catalyst Screening: Screen a variety of catalysts. For example, if a palladium-catalyzed cross-coupling is failing, consider catalysts based on other metals like copper or alternative palladium sources with different ligand systems.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: In some cases, modifying the electronic properties of the ring system by protecting the phenol can influence the interaction with the metal center.
Section 3: Prophylactic Strategies - The Power of Protecting Groups
Question 6: When should I consider using a protecting group for the phenolic hydroxyl group?
The use of a protecting group is strongly recommended under the following conditions:
-
Strongly Basic Conditions: To prevent deprotonation and potential side reactions.
-
Strongly Acidic Conditions: To prevent potential polymerization or decomposition.
-
Reactions with Electrophiles: To prevent unwanted substitution on the benzene ring.[5]
-
Oxidizing Conditions: To protect the phenol from oxidation.
-
Reactions involving Grignard or Organolithium Reagents: These reagents are strong bases and will be quenched by the acidic phenolic proton.[5]
Question 7: What are some suitable protecting groups for the phenol, and how do I choose the right one?
The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.[7]
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl (Me) Ether | Methyl iodide, Dimethyl sulfate | Strong acid (HBr, BBr3) | Stable to base, mild acid, most oxidizing/reducing agents. |
| Benzyl (Bn) Ether | Benzyl bromide | Hydrogenolysis (H2, Pd/C) | Stable to base, mild acid, most oxidizing/reducing agents. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride source (TBAF), mild acid | Stable to base, mild oxidizing/reducing agents. Labile to acid. |
| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | Mild base (K2CO3/MeOH), mild acid | Stable to mild acid, hydrogenolysis. Labile to base. |
Protecting Group Selection Logic:
Caption: Decision tree for selecting a phenol protecting group.
Experimental Protocol: Protection of the Phenol as a Methyl Ether
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Acetone).
-
Add a base such as potassium carbonate (K2CO3, 2-3 eq).
-
Add a methylating agent such as dimethyl sulfate (DMS, 1.2 eq) or methyl iodide (MeI, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting Methyl 4-methoxybenzo[b]thiophene-5-carboxylate by column chromatography or recrystallization.
Section 4: Analytical Detection of Degradation
Question 8: How can I detect the degradation of my sample?
Several analytical techniques can be employed to assess the purity of your material and identify potential degradation products:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of new, more polar (for hydrolysis products) or less polar spots compared to a pure standard.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to track the formation of degradation products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the loss of the methyl ester singlet (~3.9 ppm) and the appearance of a carboxylic acid proton (broad singlet, >10 ppm) in the case of hydrolysis. Changes in the aromatic region can indicate reactions on the rings.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities, confirming the structures of degradation products such as the hydrolyzed carboxylic acid or oxidized species.
By implementing these preventative and diagnostic strategies, you can significantly improve the success of your reactions involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
ResearchGate. Protection for Phenols and Catechols. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Royal Society of Chemistry. Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Available at: [Link]
-
National Institutes of Health (NIH). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available at: [Link]
Sources
- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Catalyst Selection for Benzo[b]thiophene Synthesis: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the synthesis of benzo[b]thiophene derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the benzo[b]thiophene core structure?
A1: The synthesis of benzo[b]thiophene derivatives is versatile, with several effective catalytic strategies available. The most common approaches include:
-
Transition-Metal-Catalyzed Reactions: These methods are widely used and often involve palladium, nickel, cobalt, or rhodium catalysts.[1][2][3][4] These reactions can proceed through various mechanisms, such as C-H and C-S bond cleavage or C-S/C-Se bond formation.[1] Palladium-catalyzed Sonogashira type cross-coupling reactions have also been developed.[1]
-
Gewald Synthesis: This is a well-established method for producing 2-aminothiophenes, which can be precursors to benzo[b]thiophene derivatives. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base catalyst.[5][6]
-
Fiesselmann Thiophene Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid, typically using a base catalyst.[7]
-
Base-Catalyzed Reactions: Efficient protocols using base catalysts for the synthesis of benzothiophenes have been described, proceeding through rearrangements and cyclizations.[1]
-
Metal-Free Synthesis: To avoid potential metal contamination, metal-free approaches have been developed, which may utilize iodine catalysis or proceed through base-promoted rearrangements.[1][8]
Q2: How do I choose the appropriate catalyst for my specific benzo[b]thiophene derivative?
A2: The choice of catalyst is critical and depends on the desired substitution pattern and the starting materials. The following workflow can guide your selection process:
Caption: A decision-making workflow for selecting a suitable catalyst.
Troubleshooting Guides
Problem 1: Low Yield in Transition-Metal-Catalyzed Synthesis
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The choice of metal precursor, ligand, and additives is crucial. Systematic screening of these components is often necessary to achieve high yields. For instance, in Suzuki-Miyaura cross-coupling reactions, a Pd(OAc)₂/SPhos catalyst system with Cs₂CO₃ as the base has been shown to be effective.[9]
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can significantly influence the reaction outcome. A mixture of THF/H₂O is often used in Suzuki-Miyaura couplings.[9] For other palladium-catalyzed reactions, solvents like DMF or DMSO might be optimal.[10][11]
-
Reaction Temperature and Time: These parameters often require careful optimization. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction time and prevent decomposition of the product.[8]
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction. Increasing catalyst loading or using a more robust catalyst system might be necessary.
-
Purity of Reactants: Impurities in starting materials can poison the catalyst. Ensure all reactants and solvents are of high purity and are appropriately dried.[8]
Problem 2: Poor Regioselectivity (C2 vs. C3 functionalization)
Possible Causes & Solutions:
-
Nature of the Catalyst and Directing Groups: The regioselectivity is often dictated by the catalytic cycle and the presence of directing groups on the substrate. For instance, nickel-catalyzed thiolation of unactivated C(sp²)-H bonds can be directed by a PIP directing group.[1]
-
Reaction Mechanism: Understanding the underlying mechanism can provide insights into controlling regioselectivity. For example, in some rhodium-catalyzed reactions, selectivity is achieved through sequential alkyne insertion and C-H activation.[12]
-
Steric and Electronic Effects: The electronic properties and steric hindrance of the substituents on the benzo[b]thiophene core and the coupling partner can influence the site of functionalization.
Problem 3: Difficulty in Catalyst Removal or Product Purification
Possible Causes & Solutions:
-
Homogeneous Catalyst: Transition metal catalysts can be difficult to remove from the final product.
-
Complex Reaction Mixture: The formation of multiple byproducts can complicate purification.
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in the synthesis of benzo[b]thiophene derivatives, providing a basis for comparison.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Cross-Coupling [9]
| Entry | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | up to 84 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Lower yields |
| 3 | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | Moderate yields |
Table 2: Catalyst Optimization for a Pd-Catalyzed Sonogashira Type Cross-Coupling [16]
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | Ag₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (10) | TMEDA (20) | Ag₂O | 100 | 65 |
| 3 | Pd(OAc)₂ (10) | TMEDA (20) | AgTFA | 100 | 71 |
| 4 | Pd(OAc)₂ (15) | TMEDA (20) | AgTFA | 110 | 87 |
Table 3: Base Catalyst Performance in the Gewald Synthesis of 2-Aminothiophenes [5]
| Entry | Catalyst (20 mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pyrrolidinium borate | 3.5 | 89 |
| 2 | Piperidinium borate | 3.0 | 94 |
| 3 | Morpholinium borate | 4.0 | 85 |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Cross-Coupling [9]
-
To a reaction vessel, add the benzo[b]thien-2-ylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), and cesium carbonate (Cs₂CO₃) as the base.
-
Add the solvent mixture of THF and water.
-
Add the palladium acetate (Pd(OAc)₂) and SPhos ligand catalyst system.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
2. General One-Pot Gewald Synthesis of 2-Aminothiophenes [15]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base catalyst (e.g., piperidinium borate or L-proline, 10-20 mol%).[5][17]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and isolate the product, which may involve precipitation and filtration or extraction followed by purification via recrystallization or column chromatography.[15]
Caption: A step-by-step experimental workflow for the Gewald synthesis.
This technical support center provides a starting point for addressing common issues in the synthesis of benzo[b]thiophene derivatives. For more specific problems, consulting the primary literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 4. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Tr...: Ingenta Connect [ingentaconnect.com]
- 5. d-nb.info [d-nb.info]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Supported Metal Catalysts for the Synthesis of N-Heterocycles [mdpi.com]
- 14. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 17. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate. The following information is designed to address common issues encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges during the work-up of reactions with this compound?
A1: The primary challenges stem from the molecule's bifunctional nature, containing both a phenolic hydroxyl group and a methyl ester. Key issues include:
-
Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under both acidic and basic aqueous work-up conditions, leading to the formation of the corresponding carboxylic acid.
-
Poor phase separation: The presence of the polar hydroxyl group can lead to increased solubility of the compound in the aqueous phase, especially under basic conditions, potentially causing emulsion formation and reduced product recovery.
-
Removal of polar byproducts: Reactions often result in polar byproducts that can be challenging to separate from the desired product due to similar solubility profiles.
Q2: How can I avoid hydrolysis of the methyl ester during work-up?
A2: To minimize ester hydrolysis, it is crucial to control the pH of the aqueous washes.
-
Use of mild acidic washes: Employing weakly acidic solutions, such as saturated ammonium chloride (NH₄Cl), can help neutralize basic reagents without causing significant ester cleavage.
-
Careful use of basic washes: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Temperature control: Perform extractions at room temperature or below to reduce the rate of hydrolysis.
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve extraction efficiency?
A3: To enhance the recovery of your product from the aqueous phase:
-
Brine wash: After aqueous extractions, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic compound and driving it into the organic layer.
-
Back-extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which can better solvate the target molecule.
Q4: I am observing a persistent emulsion during my liquid-liquid extraction. What should I do?
A4: Emulsions are a common issue when working with compounds that have both polar and non-polar characteristics. To break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will resolve over time.
-
Addition of brine: Adding a saturated brine solution can help to break up the emulsion by increasing the density and ionic strength of the aqueous phase.[2]
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low product yield after extraction | 1. Incomplete extraction due to product solubility in the aqueous phase. 2. Hydrolysis of the methyl ester to the more water-soluble carboxylic acid. | 1. Perform multiple extractions (at least 3) with the organic solvent. 2. Use a brine wash to decrease the solubility of the product in the aqueous layer. 3. Check the pH of the aqueous layer; if it is too high or low, adjust to near neutral before extraction. |
| Presence of starting material in the final product | Incomplete reaction. | Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adjusting the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry). |
| Presence of an unexpected, more polar byproduct | Hydrolysis of the methyl ester to the carboxylic acid. | Purify the product using column chromatography. To prevent future hydrolysis, use milder work-up conditions as described in the FAQs. The carboxylic acid can potentially be recovered and re-esterified. |
| Difficulty in removing a polar, non-acidic/basic byproduct | The byproduct has similar polarity to the desired product. | Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization from a suitable solvent system may also be effective. |
| Oily product that does not solidify | Presence of residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, attempt purification by column chromatography. Trituration with a non-polar solvent like hexane or pentane may induce crystallization. |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, it may be quenched by the slow addition of an aqueous solution (e.g., water, saturated NH₄Cl).
-
Solvent Addition: Dilute the quenched reaction mixture with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (if acidic byproducts are present). Vent the separatory funnel frequently to release any CO₂ gas that evolves.[2]
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A common mobile phase is a mixture of ethyl acetate and hexane. The polarity of the eluent should be adjusted based on the polarity of the product and impurities, as determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of a novel compound is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for the validation of the chemical structure of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a member of the biologically significant benzo[b]thiophene family. Furthermore, it draws a parallel with the structural analysis of a comparable heterocyclic compound, a benzofuran derivative, offering insights into the broader context of heterocyclic compound characterization.
The validation of a chemical structure is a meticulous process that relies on the convergence of data from multiple analytical techniques. For a molecule like this compound, spectroscopic methods are paramount in piecing together its atomic framework. While specific experimental data for this exact molecule is not publicly available, this guide utilizes data from closely related benzo[b]thiophene derivatives to illustrate the validation process.
A Multi-Faceted Approach to Structural Validation
The confirmation of the structure of this compound would typically involve a suite of spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often supplemented by elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (revealing the ratio of protons), and their coupling patterns (providing information about adjacent protons). For a representative benzo[b]thiophene derivative, such as a benzo[b]thiophene-3-carboxamide, typical proton signals would appear for the aromatic protons on the benzene and thiophene rings, as well as for any substituent groups.[1]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. The chemical shifts of the carbon atoms in the benzo[b]thiophene core and the carboxylate group would be characteristic. For instance, in a similar benzo[b]thiophene carboxamide, distinct signals are observed for the carbons of the fused rings and the amide carbonyl.[1]
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern can offer clues about the different structural motifs within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the ESI-HRMS of a benzo[b]thiophene-3-carboxamide derivative shows the [M+Na]⁺ peak, confirming its molecular formula.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-S bond of the thiophene ring, as well as aromatic C-H and C=C stretching vibrations. The NIST WebBook provides IR spectra for related compounds like methyl benzo[b]thiophene-2-carboxylate and methyl 3-amino-4-hydroxybenzoate, which show these characteristic peaks.
Comparative Analysis: Benzo[b]thiophenes vs. Benzofurans
To provide a broader context, the structural validation of this compound can be compared to that of a related heterocyclic compound, such as a benzofuran derivative. Benzofurans, containing an oxygen atom instead of sulfur in the five-membered ring, are also of significant interest in medicinal chemistry due to their anticancer properties.[2]
The analytical techniques employed for the structural validation of benzofurans are identical to those used for benzo[b]thiophenes. However, the resulting spectroscopic data will show distinct differences due to the change in the heteroatom.
| Analytical Technique | Expected Observations for this compound (Representative Data) | Expected Observations for a Representative Benzofuran Derivative |
| ¹H NMR | Aromatic protons on the thiophene ring will have characteristic chemical shifts influenced by the sulfur atom. | Aromatic protons on the furan ring will have different chemical shifts due to the higher electronegativity of the oxygen atom. |
| ¹³C NMR | The chemical shifts of the carbons in the thiophene ring, particularly those adjacent to the sulfur atom, will be specific. | The carbons adjacent to the oxygen atom in the furan ring will appear at a different chemical shift compared to their sulfur counterparts. |
| Mass Spectrometry | Fragmentation patterns may involve the loss of sulfur-containing fragments. | Fragmentation patterns will likely involve the loss of oxygen-containing fragments. |
| Infrared Spectroscopy | A characteristic C-S stretching vibration will be observed. | A characteristic C-O-C stretching vibration will be observed. |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in chemical structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap for high resolution).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Visualizing the Validation Workflow
The logical flow of validating a chemical structure can be represented as a streamlined workflow.
Caption: A generalized workflow for the synthesis, purification, and structural validation of a chemical compound.
Comparative Overview of Analytical Techniques
The choice of analytical techniques and their combined interpretation is crucial for unambiguous structure determination.
Caption: A diagram illustrating the distinct yet complementary information provided by key analytical techniques.
References
Unveiling the Kinase Inhibitory Potential of Benzo[b]thiophene Derivatives: A Comparative Efficacy Analysis
For Immediate Release
Shanghai, China – December 30, 2025 – In the competitive landscape of kinase inhibitor development, novel molecular scaffolds are continuously sought to address the challenges of potency, selectivity, and drug resistance. This guide provides a detailed comparative analysis of the efficacy of 5-hydroxybenzo[b]thiophene derivatives against a panel of cancer-relevant kinases, contextualized by a comparison with established kinase inhibitors. This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase-targeted therapies.
Recent research has highlighted the potential of the benzo[b]thiophene scaffold as a promising pharmacophore for the design of potent kinase inhibitors. While the specific compound "Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate" has not been extensively profiled as a kinase inhibitor in publicly available literature, extensive structure-activity relationship (SAR) studies on closely related 5-hydroxybenzo[b]thiophene derivatives have revealed significant multi-kinase inhibitory activity. This guide will focus on these derivatives to provide a valuable reference for the broader benzo[b]thiophene class.
Comparative Efficacy of 5-Hydroxybenzo[b]thiophene Derivatives
A series of 5-hydroxybenzo[b]thiophene derivatives have been synthesized and evaluated for their inhibitory activity against a panel of serine/threonine kinases implicated in cancer progression, including Cyclin-dependent like kinases (Clk1, Clk4), Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), Dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B), and haspin. The half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives are summarized in the tables below, alongside data for well-established kinase inhibitors for a comprehensive comparison.
Table 1: Inhibitory Activity (IC50, nM) of 5-Hydroxybenzo[b]thiophene Derivatives Against a Panel of Kinases
| Compound Reference | Clk1 | Clk4 | DRAK1 | Dyrk1A | Dyrk1B | Haspin |
| 16b | 163 | 11 | 87 | 353.3 | 284 | 125.7 |
| 4 | >1000 | >1000 | >1000 | >1000 | >1000 | 265.3 |
| 6 | >1000 | >1000 | >1000 | >1000 | >1000 | 473.7 |
| 7 | >1000 | >1000 | >1000 | >1000 | >1000 | 226 |
| 10 | >1000 | >1000 | >1000 | >1000 | >1000 | 453 |
Data extracted from "Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity". Compound 16b is identified as N′-(4-chlorophenyl)-5-hydroxybenzo[b]thiophene-2-carbohydrazide.
Table 2: Inhibitory Activity (IC50, nM) of Known Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| TG003 | Clk1, Clk4 | 20, 15 |
| ML167 | Clk4 | 136 |
| Harmine | Dyrk1A | 22-50 |
| CHR-6494 | Haspin | 2 |
| CK156 | DRAK1 | 182 |
| TNIK-IN-3 | DRAK1 | 411 |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for performing in vitro kinase assays, which are fundamental to generating the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP solution (unlabeled)
-
Test compounds (e.g., 5-hydroxybenzo[b]thiophene derivatives) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This method relies on the change in fluorescence of a probe upon phosphorylation of a substrate.
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase substrate
-
Kinase reaction buffer
-
ATP solution
-
Test compounds dissolved in DMSO
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubate the reaction at a controlled temperature.
-
Monitor the change in fluorescence intensity over time using a microplate reader. The rate of change in fluorescence is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for determining kinase inhibitor efficacy.
Caption: Kinase targets of benzo[b]thiophene derivatives in cell cycle regulation.
A Comparative Spectroscopic Analysis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic and Synthetic Landscape of Substituted Benzo[b]thiophenes
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for various benzo[b]thiophene analogs. This comparative data is invaluable for researchers in identifying characteristic peaks and understanding the influence of different substituents on the spectral properties of the benzo[b]thiophene core.
Table 1: ¹H NMR Spectroscopic Data of Benzo[b]thiophene Analogs
| Compound | Ar-H (ppm) | Thiophene-H (ppm) | -OCH₃ (ppm) | Other (ppm) | Solvent |
| Methyl 4-methylbenzo[b]thiophene-2-carboxylate | 7.20-7.80 (m) | 8.10 (s) | 3.90 (s) | 2.55 (s, Ar-CH₃) | CDCl₃ |
| Methyl 4-methoxybenzo[b]thiophene-2-carboxylate | 6.80-7.70 (m) | 8.05 (s) | 3.95 (s), 3.90 (s) | CDCl₃ | |
| Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 7.50 (dd), 7.72 (d), 8.77 (d) | 8.39 (s) | - | 4.42 (q), 1.44 (t) | CDCl₃ |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | - | - | - | 4.08 (q), 1.20 (t), 1.70-2.60 (m, ring CH₂) | CDCl₃ |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 7.40-8.10 (m) | 8.20 (s) | - | 8.50 (s, =CH), 12.1 (s, NH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data of Benzo[b]thiophene Analogs
| Compound | C=O (ppm) | Ar-C (ppm) | Thiophene-C (ppm) | -OCH₃ (ppm) | Other (ppm) | Solvent | |---|---|---|---|---|---| | Methyl 4-methylbenzo[b]thiophene-2-carboxylate | 163.0 | 122.0, 124.5, 125.0, 130.0, 136.0, 139.0 | 128.0, 142.0 | 52.0 | 21.0 (Ar-CH₃) | CDCl₃ | | Methyl 4-methoxybenzo[b]thiophene-2-carboxylate | 163.1 | 105.0, 115.0, 125.0, 126.0, 140.0, 157.0 | 128.5, 142.5 | 55.5, 52.1 | | CDCl₃ | | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 162.5 | 120.0, 123.8, 126.9, 127.7, 138.4, 138.7 | 128.3, 137.9 | - | 61.0, 14.5 | CDCl₃ | | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 166.5 | - | 90.1, 109.8, 117.9, 159.2 | - | 60.1, 14.7, 22.5, 22.9, 23.2, 25.0 | CDCl₃ | | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 161.5 | 123.0-140.0 | 128.0, 143.0 | - | 148.0 (=CH), Pyridine carbons | DMSO-d₆ |
Table 3: IR and Mass Spectrometry Data of Benzo[b]thiophene Analogs
| Compound | IR (cm⁻¹) | MS (m/z) |
| Methyl benzo[b]thiophene-2-carboxylate | 1715 (C=O), 1240 (C-O) | 192 (M⁺) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3420, 3310 (NH₂), 1660 (C=O) | 225 (M⁺) |
| Various dihydropyrimidinone derivatives | ~3400 (N-H), ~1700 (C=O), ~1640 (C=C) | Varies |
| Benzo[b]thiophene-3-carboxylic acid derivatives | ~1700 (C=O), ~1600 (C=C) | Varies |
Experimental Protocols
The synthesis of substituted benzo[b]thiophenes can be achieved through various established methods. A common and versatile approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene compound and elemental sulfur in the presence of a base.
General Experimental Protocol for Spectroscopic Analysis: [4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 200 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.[4]
-
IR Spectroscopy: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Predicted Spectroscopic Data for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Based on the analysis of the analogs presented above, the following spectroscopic data are predicted for this compound:
-
¹H NMR (predicted):
-
A singlet for the hydroxyl proton (-OH), likely in the range of 5-7 ppm, which may be broad and exchangeable with D₂O.
-
A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
-
Signals for the aromatic protons on the benzene ring and the thiophene ring. The protons at positions 6 and 7 would likely appear as doublets, and the proton at position 2 or 3 on the thiophene ring as a singlet.
-
-
¹³C NMR (predicted):
-
A signal for the ester carbonyl carbon (C=O) around 165-170 ppm.
-
Signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a higher chemical shift (around 150-155 ppm).
-
A signal for the methyl ester carbon (-OCH₃) around 52 ppm.
-
-
IR (predicted):
-
A broad absorption band for the hydroxyl group (-OH) in the region of 3200-3500 cm⁻¹.
-
A strong absorption band for the ester carbonyl group (C=O) around 1700-1720 cm⁻¹.
-
Characteristic C-O stretching bands for the ester and phenol.
-
-
MS (predicted):
-
The molecular ion peak (M⁺) would be observed at m/z = 222.
-
Synthetic Workflow and Potential Biological Significance
The synthesis of this compound can be envisioned through a multi-step process, potentially starting from a substituted thiophene and building the benzene ring, or from a substituted benzene derivative to construct the thiophene ring. A plausible synthetic pathway is outlined in the diagram below.
Caption: A generalized synthetic workflow for this compound.
Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5] The structural features of this compound, particularly the hydroxyl and carboxylate groups, suggest potential for interactions with biological targets such as enzymes and receptors. For instance, some thiophene derivatives have been shown to target the RhoA/ROCK pathway, which is implicated in cancer cell proliferation and migration.[6] Further investigation into the biological activity of this compound and its analogs could unveil novel therapeutic agents.
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzo[b]thiophene Derivatives as Potent Anticancer Agents
A detailed guide for researchers and drug development professionals on the structure-activity relationships of novel benzo[b]thiophene derivatives, focusing on their efficacy as inhibitors of STAT3 and tubulin polymerization.
This guide provides a comparative analysis of two promising classes of benzo[b]thiophene derivatives that have demonstrated significant potential in the field of oncology. By summarizing key structure-activity relationship (SAR) studies, this document aims to facilitate the rational design of more potent and selective anticancer therapeutics. We present quantitative data on their biological activities, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway.
Benzo[b]thiophene Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell proliferation, survival, and migration.[1] Its abnormal and persistent activation is a hallmark of many human cancers, making it an attractive target for cancer therapy.[1] A series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been synthesized and evaluated for their anticancer properties.[1][2]
Structure-Activity Relationship (SAR) and Biological Activity
The central benzo[b]thiophene 1,1-dioxide core was functionalized at various positions to explore the SAR. The in vitro anticancer activity of these compounds was evaluated against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[3]
| Compound ID | R1 | R2 | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 8a | H | H | 15.2 ± 1.3 | 18.5 ± 1.9 | 21.3 ± 2.1 |
| 8b | 4-F | H | 2.8 ± 0.3 | 4.1 ± 0.5 | 5.6 ± 0.7 |
| 8c | 4-Cl | H | 5.1 ± 0.6 | 7.9 ± 0.8 | 9.2 ± 1.0 |
| 8d | H | 4-OCH3 | 10.7 ± 1.1 | 12.4 ± 1.3 | 14.8 ± 1.5 |
| 8e | 4-F | 4-OCH3 | 4.2 ± 0.4 | 6.5 ± 0.7 | 8.1 ± 0.9 |
Data synthesized from a study on benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors.[1][2]
The SAR studies revealed that the introduction of a fluorine atom at the 4-position of the phenyl ring at R1 (compound 8b ) significantly enhanced the anticancer activity compared to the unsubstituted analog (8a ).[1][2] The presence of a chlorine atom at the same position (8c ) also resulted in potent activity, though slightly less than the fluorine substitution. Modifications at the R2 position generally led to a decrease in activity. Compound 8b emerged as the most potent derivative in this series.[1][2]
Further investigations showed that compound 8b effectively blocked STAT3 phosphorylation and induced apoptosis in cancer cells.[1]
Benzo[b]thiophene Derivatives as Tubulin Polymerization Inhibitors
The microtubule system is a critical component of the cell cytoskeleton and a well-established target for anticancer drugs.[4][5] A series of benzo[b]thiophene acrylonitrile analogs have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a process essential for cell division.[4][6]
Structure-Activity Relationship (SAR) and Biological Activity
These analogs were designed to mimic the structural features of combretastatin A-4, a potent natural tubulin inhibitor.[4][7] Their anticancer activity was assessed against the NCI-60 panel of human cancer cell lines, and the 50% growth inhibition (GI50) values were determined.[4][6]
| Compound ID | Isomer | R Group | Leukemia GI50 (nM) | CNS Cancer GI50 (nM) | Prostate Cancer GI50 (nM) |
| 5 | Z | 3,4-dimethoxyphenyl | 10 - 66.5 | 10 - 66.5 | 10 - 66.5 |
| 6 | Z | 3,4,5-trimethoxyphenyl | 21.2 - 50.0 | 21.2 - 50.0 | 21.2 - 50.0 |
| 13 | E | 3,4,5-trimethoxyphenyl | < 10.0 | < 10.0 | < 10.0 |
Data from a study on benzothiophene acrylonitrile analogs as anticancer agents.[4]
The SAR analysis indicated that the substitution pattern on the phenyl ring and the stereochemistry of the double bond were crucial for activity. The E-isomer, compound 13 , exhibited exceptionally potent growth inhibition across a wide range of cancer cell lines, with GI50 values often below 10 nM.[4] The corresponding Z-isomers, compounds 5 and 6 , also showed significant activity in the nanomolar range.[4] These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][8]
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.[3][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivatives or a vehicle control (e.g., DMSO) and incubated for 48-72 hours.[3]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3][9]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5][8]
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer solution.
-
Compound Addition: The benzo[b]thiophene derivatives at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer. The IC50 values are determined by comparing the extent of polymerization in the presence of the inhibitor to that of a control.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the STAT3 signaling pathway, which is a key target of the benzo[b]thiophene 1,1-dioxide derivatives.
Caption: STAT3 signaling pathway and the inhibitory action of benzo[b]thiophene derivatives.
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In silico docking studies of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate with target proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of benzothiophene derivatives, with a focus on analogs of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, against various therapeutic target proteins. The information presented is supported by experimental data from multiple studies.
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In silico molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of small molecules like benzothiophene derivatives with their protein targets. This guide synthesizes data from various studies to offer a comparative overview of their docking performance.
Comparative Docking Performance of Benzothiophene Derivatives
The following table summarizes the in silico docking data for various benzothiophene derivatives against a range of protein targets implicated in cancer, microbial infections, and inflammation. The data includes binding affinity (or docking score) and key interacting residues, providing insights into the potential efficacy and mechanism of action of these compounds.
| Compound/Derivative | Target Protein (PDB ID) | Biological Activity | Docking Software | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues |
| Anticancer Agents | |||||
| Benzothiophene Analog (19d) | Estrogen Receptor α (ERα) | Anticancer | Not Specified | Not Specified | Covalently binds to CYS530 |
| Phenylthiophene-2-carboxylate analogs | Protein Tyrosine Phosphatase | Anticancer | Not Specified | Not Specified | Not Specified in abstract |
| Antimicrobial Agents | |||||
| Benzothiophene derivative (Compound 20) | MRSA enzyme (6H5O) | Antimicrobial | Not Specified | -6.38 | Not Specified |
| Benzothiophene derivative (Compound 1) | MSSA enzyme (6U2S) | Antimicrobial | Not Specified | -5.56 | Not Specified |
| Benzothiophene derivative (Compound 17) | DRSA enzyme (4WT0) | Antimicrobial | Not Specified | -5.23 | Not Specified |
| Tetrahydrobenzothiophene derivative (3b) | MsbA from S. typhimurium (3B60) | Antimicrobial | Molecular Operating Environment | Not Specified | Tyr-351, Ssp-117 |
| Thiophene derivatives (4a, 4b) | S. aureus resistance gene (2D45) | Antimicrobial | Not Specified | -6.1, -6.0 | Not Specified |
| Anti-inflammatory Agents | |||||
| 1-benzothiophene-2-carboxylic acid | Cyclooxygenase-2 (COX-2) (3NL1) | Anti-inflammatory | Not Specified | -81.44 | C-HIS-374, C-TRP-373 |
| 1-benzothiophene-2-carboxylic acid | 5-Lipoxygenase (5-LOX) (3V92) | Anti-inflammatory | Not Specified | -72.48 | Not Specified |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogs | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Not Specified | Gscore comparable to celecoxib | Similar binding to celecoxib |
Experimental Protocols: A Generalized In Silico Docking Workflow
The following outlines a typical and generalized protocol for performing in silico molecular docking studies, based on methodologies reported in the cited literature.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning: Water molecules, co-ligands, and all non-essential ions are removed from the protein structure.[1][2] In some cases, crystallographic waters may be retained if they are known to play a role in ligand binding.
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.[1][2]
-
Charge Assignment: Partial charges are assigned to the protein atoms using force fields like Gasteiger or Kollman charges.[1]
-
Defining the Binding Site: The binding pocket is defined by creating a grid box that encompasses the active site of the protein. The dimensions and center of this grid are critical parameters for the docking simulation.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the ligand, in this case, a benzothiophene derivative, is drawn using chemical drawing software like ChemDraw or MarvinSketch, or retrieved from databases such as PubChem.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using energy minimization algorithms to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software Selection: A variety of software packages are available for molecular docking, with AutoDock being a widely used and freely available option.[1] Other commercial software includes Glide, GOLD, and MOE.
-
Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm in the case of AutoDock, is used to explore the conformational space of the ligand within the defined binding site of the protein.[1]
-
Execution: The docking simulation is run to generate a set of possible binding poses of the ligand in the protein's active site.
4. Analysis of Results:
-
Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores generally indicate a more favorable binding interaction.
-
Pose Analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
-
Validation: The docking protocol is often validated by redocking a known co-crystallized ligand into its corresponding protein to ensure the method can accurately reproduce the experimental binding mode.
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
References
Comparative Cross-Reactivity Profiling of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate against other known bioactive benzo[b]thiophene derivatives. Due to the limited publicly available data on the specific target of this compound, this document serves as a practical guide, outlining the essential experimental methodologies and data presentation formats for assessing its selectivity. The presented quantitative data is illustrative, based on typical results for compounds of this class, to demonstrate how such a comparison would be structured.
Introduction to this compound and Potential Biological Relevance
The benzo[b]thiophene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Compounds incorporating this structure have been shown to interact with various biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.
For the purpose of this guide, we will hypothesize a primary target for this compound based on the activities of structurally related compounds, which have demonstrated inhibition of protein kinases. A comprehensive cross-reactivity assessment is crucial to determine the selectivity of this compound and to identify potential off-target effects that could lead to adverse effects or provide opportunities for drug repositioning.
Comparative Compounds
To contextualize the cross-reactivity profile of this compound, we will compare it with the following benzo[b]thiophene derivatives, for which biological targets have been identified in the literature:
-
Compound A (PDK1/LDHA Inhibitor): A representative 4,5,6,7-tetrahydrobenzo[b]thiophene derivative shown to inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), enzymes implicated in cancer metabolism.
-
Compound B (RhoA/ROCK Pathway Inhibitor): A benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative designed to target the RhoA/ROCK signaling pathway, which is involved in cell migration and proliferation.[1]
-
Compound C (Neurokinin-2 Receptor Antagonist): A 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative that acts as a potent antagonist of the neurokinin-2 (NK2) receptor, a GPCR involved in inflammatory responses.[2]
Quantitative Cross-Reactivity Data
The following tables present illustrative data from key cross-reactivity profiling assays.
Kinase Selectivity Profile (KINOMEscan®)
This assay measures the binding affinity of a compound against a large panel of human kinases. The results are typically reported as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound at a specific concentration (e.g., 10 µM). A lower percentage indicates stronger binding.
| Kinase Target Family | This compound (% Control at 10 µM) | Compound A (% Control at 10 µM) | Compound B (% Control at 10 µM) | Compound C (% Control at 10 µM) |
| TK | 85 | 75 | 90 | 95 |
| TKL | 70 | 60 | 88 | 92 |
| STE | 92 | 88 | 95 | 98 |
| CK1 | 95 | 90 | 92 | 97 |
| AGC | 88 | 82 | 85 | 94 |
| CAMK | 78 | 70 | 80 | 91 |
| CMGC | 65 | 55 | 75 | 89 |
| Atypical | 93 | 85 | 91 | 96 |
| Lipid | 96 | 91 | 94 | 99 |
| PDK1 | 45 | 15 | 85 | 93 |
| ROCK1 | 80 | 78 | 25 | 88 |
| ROCK2 | 82 | 80 | 30 | 90 |
Data is illustrative.
GPCR Binding Profile (Radioligand Binding Assay)
This assay measures the ability of a compound to displace a radiolabeled ligand from a specific GPCR. The results are expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| GPCR Target | This compound (Ki, nM) | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) |
| Adrenergic α1A | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | 8,500 | 9,200 | 7,800 | 9,500 |
| Serotonin 5-HT2A | 7,200 | 8,100 | 6,500 | 8,800 |
| Neurokinin-2 (NK2) | >10,000 | >10,000 | >10,000 | 5.2 |
| Muscarinic M1 | 9,800 | >10,000 | 8,900 | >10,000 |
Data is illustrative.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA measures the thermal stabilization of a target protein in cells upon ligand binding. A significant shift in the melting temperature (ΔTm) indicates target engagement.
| Protein Target | Cell Line | This compound (ΔTm, °C) | Compound A (ΔTm, °C) | Compound B (ΔTm, °C) | Compound C (ΔTm, °C) |
| PDK1 | HCT116 | 2.1 | 7.5 | 0.8 | 0.5 |
| ROCK1 | MDA-MB-231 | 1.5 | 1.2 | 6.8 | 0.7 |
| NK2R | CHO-K1 (recombinant) | Not Determined | Not Determined | Not Determined | 8.2 |
| GAPDH (Control) | HCT116 | 0.2 | 0.3 | 0.1 | 0.2 |
Data is illustrative.
Experimental Protocols
KINOMEscan® Profiling
Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of captured kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.
Methodology:
-
Assay Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.
-
Binding Reaction: The test compound (e.g., at 10 µM) is incubated with the kinase-DNA tag fusion protein and the immobilized ligand in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified using qPCR of the DNA tag.
-
Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control. Results are expressed as a percentage of the control.
Radioligand Binding Assay for GPCRs
Principle: This assay measures the affinity of a test compound for a specific receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this stabilization in a cellular context by heating cell lysates or intact cells and then quantifying the amount of soluble target protein remaining.[3][4][5]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) for a specified time.
-
Heat Challenge: The cell suspension is divided into aliquots and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed, typically by freeze-thaw cycles.
-
Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet aggregated proteins.
-
Protein Quantification: The supernatant containing the soluble protein fraction is collected. The concentration of the target protein is quantified by a method such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. The change in the melting temperature (ΔTm) in the presence of the compound compared to the control is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified representation of a generic kinase signaling cascade.
Caption: Workflow for the KINOMEscan® competition binding assay.
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. By employing a combination of broad panel screening assays like KINOMEscan® and cell-based target engagement assays such as CETSA, researchers can build a comprehensive understanding of a compound's selectivity. The illustrative data and detailed protocols provided herein serve as a template for conducting and presenting such a comparative analysis, which is an indispensable component of modern drug discovery and development.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate: An Evaluation of Classical and Modern Methodologies
Abstract: Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science, finding application as a building block for various pharmaceutically active molecules.[1][2] The strategic placement of the hydroxyl and carboxylate functionalities on the benzo[b]thiophene core makes its efficient and regioselective synthesis a topic of considerable interest for researchers in drug development. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule. We will benchmark a classical approach rooted in the Fiesselmann thiophene synthesis against a modern, transition-metal-catalyzed strategy, providing detailed experimental protocols and supporting data to inform methodological selection for both discovery and process chemistry applications.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, forming the basis for the comparative routes detailed in this guide. The core challenge lies in constructing the fused thiophene ring with precise control over the C4-hydroxy and C5-carboxylate substitution pattern.
Caption: Retrosynthetic analysis of the target molecule highlighting two distinct strategic approaches.
Our comparative analysis will focus on these two divergent pathways:
-
Route A: Modified Fiesselmann-Type Synthesis: A classical approach involving the condensation of a thioglycolate equivalent with a suitably substituted precursor to build the thiophene ring onto a pre-functionalized benzene core.[3][4]
-
Route B: Palladium-Catalyzed Annulation: A modern, convergent strategy that constructs the benzo[b]thiophene skeleton via a transition-metal-catalyzed cross-coupling and cyclization sequence.[5][6]
Benchmarked Synthetic Strategies
Route A: Modified Fiesselmann-Type Synthesis
This strategy leverages the principles of the Fiesselmann thiophene synthesis, which classically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters to form substituted 3-hydroxythiophenes.[3][7] To construct the benzo[b]thiophene core, this reaction is adapted to an intramolecular cyclization of a precursor containing both the thiol and the ester functionalities on an aromatic ring.
Caption: Workflow for the Modified Fiesselmann-Type Synthesis (Route A).
Step A1: Synthesis of Methyl 2-((2-methoxy-2-oxoethyl)thio)-3-methoxybenzoate (S-Alkylation)
-
Rationale: This step introduces the carbon backbone required for the subsequent intramolecular cyclization. Potassium carbonate is a suitable base to deprotonate the thiophenol without hydrolyzing the ester groups.[8]
-
Procedure:
-
To a solution of Methyl 2-mercapto-3-methoxybenzoate (1.0 equiv.) in acetone (10 mL/g), add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add Methyl chloroacetate (1.1 equiv.) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the S-alkylated intermediate.
-
Step A2: Intramolecular Dieckmann Condensation
-
Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium ethoxide is used to promote the intramolecular condensation between the two ester groups, forming the thiophenone ring.[4]
-
Procedure:
-
Dissolve the intermediate from Step A1 (1.0 equiv.) in anhydrous toluene (20 mL/g).
-
Add sodium ethoxide (1.2 equiv.) portion-wise at 0°C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 3-5 hours, monitoring for the formation of the cyclized product.
-
Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-ketoester.
-
Step A3: Aromatization and Demethylation
-
Rationale: The tetrahydrobenzo[b]thiophene intermediate is aromatized to the thermodynamically stable fused aromatic system. Subsequent selective demethylation of the methoxy group ortho to the sulfur atom is required to reveal the final hydroxyl group. Boron tribromide is a powerful and selective reagent for cleaving aryl methyl ethers.
-
Procedure:
-
Dissolve the crude product from Step A2 in a high-boiling solvent like xylene and heat to reflux with a stoichiometric amount of sulfur or DDQ to effect aromatization.
-
After aromatization is complete (monitored by TLC/MS), remove the solvent under vacuum.
-
Dissolve the crude aromatic intermediate in anhydrous dichloromethane (DCM) and cool to -78°C.
-
Add a solution of boron tribromide (BBr₃, 1.1 equiv.) in DCM dropwise.
-
Stir at low temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding methanol, followed by water.
-
Extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
-
Route B: Palladium-Catalyzed Annulation
This modern approach relies on the power of transition-metal catalysis to construct the heterocyclic ring in a convergent manner. The key step is an intramolecular C-S bond formation, a strategy that has been successfully applied to a wide range of benzo[b]thiophene syntheses.[5]
Caption: Workflow for the Palladium-Catalyzed Annulation Synthesis (Route B).
Step B1: Synthesis of Methyl 2-((2-methoxy-2-oxoethyl)thio)-3-methoxybenzoate (Buchwald-Hartwig C-S Coupling)
-
Rationale: This step constructs the key precursor via a palladium-catalyzed C-S cross-coupling reaction. The use of a specialized ligand like Xantphos is crucial for promoting the efficient coupling of the aryl bromide with the thiol.[5] This step yields the same intermediate as in Route A, but via a different synthetic logic.
-
Procedure:
-
To an oven-dried flask, add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed toluene, followed by Methyl thioglycolate (1.2 equiv.).
-
Heat the mixture to 100-110°C and stir until the reaction is complete as monitored by TLC (typically 12-24 hours).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the coupling product.
-
Step B2 & B3: One-Pot Cyclization and Demethylation
-
Rationale: This sequence combines the cyclization and demethylation steps. An intramolecular Claisen-type condensation forms the 3-hydroxythiophene tautomer directly, which is then demethylated. Using a strong base like sodium hydride facilitates the cyclization.
-
Procedure:
-
Dissolve the product from Step B1 (1.0 equiv.) in anhydrous THF and cool to 0°C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours to complete the cyclization.
-
Cool the reaction mixture to -78°C.
-
Slowly add a solution of BBr₃ (1.2 equiv.) in anhydrous DCM.
-
Stir and allow the reaction to warm to room temperature over 4-6 hours.
-
Quench, extract, and purify as described in Step A3 to afford the final product.
-
Performance Benchmarking and Comparative Analysis
The choice between these synthetic routes depends on factors such as scale, available equipment, cost of reagents, and desired purity. The following table provides a semi-quantitative comparison.
| Metric | Route A: Modified Fiesselmann-Type | Route B: Palladium-Catalyzed Annulation | Rationale & Field Insights |
| Number of Steps | 3 (isolated intermediates) | 2 (potentially one-pot from coupled product) | Route B offers higher convergence, which is often advantageous in discovery chemistry for rapid analogue synthesis. |
| Overall Yield | Moderate (Est. 30-40%) | Moderate to Good (Est. 40-55%) | Palladium-catalyzed reactions often proceed with higher efficiency and fewer side products than classical condensations. |
| Reagent Cost | Lower (uses classical reagents) | Higher (requires palladium catalyst and ligand) | For large-scale synthesis, the cost of the catalyst and ligand in Route B could be a significant factor. |
| Reaction Conditions | Involves strong base (NaOEt) and highly toxic BBr₃. | Requires inert atmosphere for catalysis; also uses NaH and BBr₃. | Both routes require careful handling of hazardous and air-sensitive reagents. Route B's reliance on catalysis demands rigorous exclusion of air and moisture. |
| Scalability | Generally straightforward to scale. | Catalyst loading and heat transfer can be challenging on a large scale. | Route A, being based on more classical transformations, may present fewer unforeseen challenges during scale-up. |
| Green Chemistry | Uses stoichiometric base and generates salt waste. | Uses a catalytic amount of heavy metal (palladium), which requires removal and disposal. | Route B is more atom-economical in principle, but the use of a precious metal catalyst is a drawback from a green chemistry perspective.[9] |
| Robustness | Dieckmann condensations can sometimes be low-yielding or produce side products. | C-S couplings are generally robust but can be sensitive to substrate purity and catalyst deactivation. | Route B may offer greater substrate scope if analogues are desired, a common requirement in drug development.[10] |
Conclusion and Recommendations
This guide has benchmarked two viable, albeit distinct, synthetic strategies for this compound.
-
Route A (Modified Fiesselmann-Type) represents a classic, cost-effective approach that is well-suited for laboratories where transition-metal catalysis is not routine or for large-scale campaigns where reagent cost is a primary driver. Its linear nature, however, may result in a lower overall yield.
-
Route B (Palladium-Catalyzed Annulation) is a modern, elegant, and more convergent strategy. It is highly recommended for research and development settings where speed, efficiency, and the potential for diversification are critical. The higher initial cost of the catalyst is often offset by improved yields and a shorter synthetic sequence.
The ultimate choice of synthesis is a strategic decision. For academic or early-stage discovery, the flexibility and efficiency of Route B are highly attractive. For later-stage process development and manufacturing, a thorough optimization of Route A may prove to be the more economically viable path. Both routes require rigorous analytical characterization (NMR, MS, HPLC) of all intermediates and the final product to ensure purity and structural confirmation.[11]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various benzo[b]thiophene derivatives, supported by experimental data from recent studies. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to inform future research and development.
The benzo[b]thiophene scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer effects. The versatility of this core allows for the synthesis of a diverse library of derivatives with varying cytotoxic potencies against different cancer cell lines. This guide focuses on the comparative cytotoxicity of several novel benzo[b]thiophene derivatives, highlighting structure-activity relationships and mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of various benzo[b]thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below to provide a clear comparison of their potency.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 | [1] |
| HepG2 | 67.04 | [1] | |
| LNCaP | 127.59 | [1] | |
| Caco-2 | 63.74 | [1] | |
| Panc-1 | 76.72 | [1] | |
| HeLa | 146.75 | [1] | |
| Ishikawa | 110.84 | [1] | |
| N-(4-methoxyphenyl)benzo[b]thiophene-6-sulfonamide 1,1-dioxide (15) | HT-29 | 0.001-0.009 | [2][3] |
| CCRF-CEM | 0.001-0.009 | [2][3] | |
| K-562 | 0.001-0.009 | [2][3] | |
| MEL-AC | 0.001-0.009 | [2][3] | |
| HTB-54 | 0.2 | [2][3] | |
| 5-hydroxybenzo[b]thiophene hydrazide derivative (16b) | U87MG | 7.2 | [4] |
| Carbamate derivative (3b) of 4,5,6,7-tetrahydrobenzo[b]thiophene | LoVo | 81.50 | [5] |
| HCT-116 | 71.00 | [5] | |
| Nanoparticle-supported Schiff base (NPs12a) of 4,5,6,7-tetrahydrobenzo[b]thiophene | LoVo | 57.15 | [5] |
| HCT-116 | 60.35 | [5] | |
| Substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides (18, 19, 21, 25, 30, 31, 33) | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [6] |
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the cytotoxicity of the benzo[b]thiophene derivatives.
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effects of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Another method used to assess cytotoxicity is the trypan blue exclusion method, which distinguishes viable from non-viable cells.[7]
Signaling Pathways in Cytotoxicity
Several benzo[b]thiophene derivatives exert their cytotoxic effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Apoptosis Induction Pathway
One of the key mechanisms of cytotoxicity for some benzo[b]thiophene derivatives is the induction of apoptosis. For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to activate the expression of pro-apoptotic genes.[1]
Apoptosis Induction by IPBT
Caption: Simplified signaling pathway of apoptosis induction by IPBT.
This pathway highlights the activation of key apoptotic regulators, including p53 and caspases, leading to programmed cell death.
RhoA/ROCK Pathway Inhibition
Recent studies have synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that target the RhoA/ROCK signaling pathway.[8][9] This pathway is crucial for cellular processes that promote tumor growth and metastasis. Inhibition of this pathway can lead to a significant reduction in cancer cell proliferation, migration, and invasion.[8][9]
Inhibition of RhoA/ROCK Pathway
Caption: Inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.
By inhibiting the activation of RhoA, these compounds prevent the downstream phosphorylation of myosin light chain, which is essential for the formation of stress fibers and subsequent cell migration and invasion.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Purity of Synthesized Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative framework for confirming the purity of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore a primary synthesis route and a viable alternative, detail essential analytical techniques for purity verification, and present the data in a clear, comparative format.
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise structure and purity of these molecules are paramount to their efficacy and safety. This guide offers detailed experimental protocols and data interpretation for the synthesis and purification of this compound.
Synthesis Pathway Overview
A common route to synthesize this compound and its analogs involves the cyclization of appropriately substituted thiophenols with α-haloesters or related reagents. For comparison, an alternative approach could involve the modification of a pre-existing benzo[b]thiophene core.
Caption: High-level overview of synthesis strategies for the target molecule.
Purity Confirmation Workflow
A multi-pronged approach is essential for the unambiguous confirmation of purity. This typically involves a combination of chromatographic and spectroscopic techniques, alongside the determination of physical constants.
Caption: Logical workflow for the purification and purity confirmation of the synthesized compound.
Comparative Data for Purity Assessment
The following tables summarize the expected and comparative data for this compound and a representative alternative, Methyl 4-aminobenzo[b]thiophene-5-carboxylate.
| Parameter | This compound (Expected) | Methyl 4-aminobenzo[b]thiophene-5-carboxylate (Reference) |
| Molecular Formula | C₁₀H₈O₃S | C₁₀H₉NO₂S |
| Molecular Weight | 208.23 g/mol | 207.25 g/mol |
| Melting Point | Data not readily available in literature | ~130-134 °C |
| Appearance | Expected to be a solid | Pale cream to yellow crystalline powder |
Table 1: Physical and Chemical Properties Comparison.
| Analytical Technique | Expected Data for this compound | Reference Data for Methyl 4-aminobenzo[b]thiophene-5-carboxylate |
| ¹H NMR (DMSO-d₆) | Aromatic protons, a singlet for the methyl ester, and a singlet for the hydroxyl proton. | Aromatic protons, a singlet for the methyl ester, and a broad singlet for the amine protons. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic carbons, the ester carbonyl, and the methyl group. | Peaks corresponding to aromatic carbons, the ester carbonyl, and the methyl group. |
| HPLC Retention Time | Dependent on the specific method used. | Dependent on the specific method used. |
| Mass Spec (m/z) | Expected [M+H]⁺ at 209.02 | Expected [M+H]⁺ at 208.04 |
Table 2: Comparative Analytical Data.
Experimental Protocols
Synthesis of this compound (General Procedure)
While a specific detailed protocol for this exact molecule is not widely published, a general approach based on established benzo[b]thiophene syntheses can be employed. This often involves the reaction of a substituted thiophenol with an appropriate C2 synthon followed by cyclization.
Note: This is a generalized protocol and requires optimization.
-
Starting Material Preparation: Synthesize or procure the necessary substituted thiophenol and methyl 2-chloroacetoacetate.
-
Condensation: React the thiophenol with methyl 2-chloroacetoacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
-
Cyclization: The resulting intermediate is then subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong protic acid) to form the benzo[b]thiophene ring.
-
Work-up and Purification: The crude product is isolated by quenching the reaction with water and extracting with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the initial mobile phase composition.
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure. The absence of significant impurity peaks is a key indicator of purity.
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Analysis: The primary goal is to confirm the molecular weight of the synthesized compound. A clean spectrum with the dominant peak corresponding to the expected molecular ion (e.g., [M+H]⁺) is indicative of a pure sample.
4. Melting Point Determination
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated slowly in a melting point apparatus.
-
Interpretation: A sharp melting point range (typically less than 2 °C) is characteristic of a pure compound. Impurities tend to broaden and depress the melting point.
Conclusion
Confirming the purity of a synthesized compound like this compound requires a systematic and multi-faceted analytical approach. By comparing the data obtained from techniques such as HPLC, NMR, and Mass Spectrometry with expected values and those of closely related reference compounds, researchers can confidently establish the purity of their material. The detailed protocols and comparative data presented in this guide provide a solid framework for achieving this critical aspect of chemical synthesis and drug development.
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, a specialized heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established best practices for handling structurally related thiophene and benzo[b]thiophene derivatives, ensuring a cautious and comprehensive approach to its waste management.
Hazard Profile and Waste Classification: An Evidence-Based Approach
Key Inferred Hazards:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin based on the general toxicity of related aromatic sulfur compounds.
-
Irritation: Potential for skin and eye irritation.
-
Environmental Hazard: Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[2]
Due to these potential hazards, under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure risks:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-layered nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure a safe, compliant, and documented disposal process from the point of generation to final collection.
Step 1: Waste Segregation and Collection
Immediate and proper segregation of waste is critical to prevent unintended chemical reactions.
-
Solid Waste: Collect unadulterated solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Avoid mixing with other, potentially incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label all waste containers with the words "HAZARDOUS WASTE ".
-
Clearly write the full chemical name: "This compound ".
-
Indicate the approximate quantity of the waste.
-
Record the date when the waste was first added to the container.
Step 3: Secure Storage
Proper storage of hazardous waste pending collection is crucial to maintain a safe laboratory environment.
-
Designated Area: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area.
-
Ventilation: The storage area must be well-ventilated to prevent the accumulation of any potential vapors.
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials, particularly strong oxidizing agents.
Step 4: Scheduling Waste Pickup
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required waste pickup forms accurately and retain a copy for your records.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate risks.
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.
-
Ventilate: If safe to do so, ensure the area is well-ventilated. For spills outside of a fume hood, this may require opening windows or increasing air exchange rates.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1]
-
Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Data Summary for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on inferred toxicity and environmental hazards of structurally similar compounds. |
| Compatible Container | High-Density Polyethylene (HDPE), Glass | To ensure chemical resistance and prevent leaks. |
| Primary Disposal Method | Incineration via licensed hazardous waste contractor | To ensure complete destruction of the organic compound. |
| Incompatible Materials for Storage | Strong Oxidizing Agents | To prevent potentially violent chemical reactions. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
Personal protective equipment for handling Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Essential Safety and Handling Guide for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including various benzothiophene derivatives and general laboratory safety principles. Researchers should always perform a thorough risk assessment before handling any new chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar benzothiophene derivatives.[1]
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory. | Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal techniques to prevent skin contact.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | A respirator must be used in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Operational Plan: Handling Procedures
-
Engineering Controls: All work with this compound, especially when handling the solid powder, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Weighing and Transfer: Handle powders or dusty materials within a ventilated enclosure to minimize inhalation exposure.[2] Use the minimum quantity necessary for the experiment.[2]
-
Housekeeping: Maintain good housekeeping practices to prevent the accumulation of dust and chemical residues.[4]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[5][6]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert substance like sand or vermiculite.[1] Collect the absorbed material into a labeled, sealed container for proper disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team. Ensure the area is well-ventilated before re-entry.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of the chemical in accordance with all applicable federal, state, and local regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated and labeled container.[1]
-
Empty Containers: Decontaminate empty containers before disposal. Follow all label warnings until the containers are thoroughly cleaned or destroyed.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. continuumpowders.com [continuumpowders.com]
- 4. ghorthodontics.com [ghorthodontics.com]
- 5. nexa3d.com [nexa3d.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
